4-(4-Fluorobenzyloxy)benzaldehyde
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULWBQOCMQNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352864 | |
| Record name | 4-(4-Fluorobenzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-17-2 | |
| Record name | 4-[(4-Fluorophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorobenzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56442-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Fluorobenzyloxy)benzaldehyde CAS number 56442-17-2 properties
An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzaldehyde
CAS Number: 56442-17-2
This technical guide provides a comprehensive overview of this compound, a versatile organic compound used as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.
Physicochemical Properties
This compound is a high-purity organic compound characterized by a benzaldehyde group linked via an ether bond to a 4-fluorobenzyl group.[1] The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]
| Property | Value | Reference |
| CAS Number | 56442-17-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1][2] |
| Molecular Weight | 230.23 g/mol | [1][2] |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]benzaldehyde | [1] |
| Appearance | Beige Powder | [2][4] |
| Melting Point | 96-100 °C | [2] |
| Boiling Point | 370.2 ± 22.0 °C (Predicted) | [2][4] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Storage | Store at ambient or room temperature in a dry, well-ventilated place.[1][3][4][5] |
Synthesis and Experimental Protocols
The primary and most widely utilized method for synthesizing this compound is the Williamson ether synthesis.[1] This classic method involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.[1][6]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a common laboratory-scale synthesis of the title compound.
Reactants and Reagents:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) as a base
-
Acetone as the solvent
Procedure:
-
A mixture of 4-hydroxybenzaldehyde, 4-fluorobenzyl bromide, and potassium carbonate is prepared in acetone.[1]
-
The reaction mixture is heated to approximately 60°C under reflux conditions.[1]
-
The reaction is allowed to proceed for several hours, with progress monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic salts.[7]
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound as a solid.[7]
An alternative approach involves using 4-fluorobenzyl methanesulfonate as the electrophile, which can lead to higher yields and milder reaction conditions due to the mesylate being an excellent leaving group.[1]
Chemical Reactivity and Derivatization
The structure of this compound provides two distinct reactive sites for chemical modification: the aldehyde group and the aromatic rings.[1] The aldehyde moiety is particularly versatile.[1]
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(4-Fluorobenzyloxy)benzoic acid, using various standard oxidizing agents.[1]
-
Reduction: The aldehyde can be reduced to a primary alcohol, (4-(4-Fluorobenzyloxy)phenyl)methanol, using reducing agents like sodium borohydride.[1]
-
Condensation Reactions: It serves as a key substrate in condensation reactions. A prominent example is the Claisen-Schmidt condensation with a substituted acetophenone to yield chalcones (1,3-diaryl-2-propen-1-ones).[1] These chalcones are precursors for numerous heterocyclic compounds with a wide range of biological activities.[1]
-
Wittig Reaction: The aldehyde can undergo the Wittig reaction to form various alkene derivatives.[1]
-
Reductive Amination: This reaction allows for the formation of amines, a crucial transformation in the synthesis of many pharmaceutical candidates.[1] For instance, it is used in the synthesis of Safinamide through reductive alkylation with L-alaninamide.[6]
Applications in Research and Drug Development
This compound is a valuable intermediate in medicinal chemistry, primarily used as a scaffold for generating libraries of bioactive compounds.[1]
-
Synthesis of Chalcones: Its most prominent application is in the synthesis of chalcones, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
-
Precursor for Pharmaceuticals: The compound is a key intermediate in the synthesis of drugs such as Safinamide and Ralfinamide.[6] Safinamide is a multi-target drug used for treating Parkinson's disease, acting as a monoamine oxidase B (MAO-B) inhibitor and modulator of sodium and calcium channels.[6]
-
Bioactive Compound Scaffolding: The benzaldehyde derivative is used to create various molecular scaffolds for developing novel therapeutic agents.[1] Benzaldehyde derivatives, in general, have been investigated for a range of biological activities, including antifungal and anticancer properties.[8] For example, some benzyloxybenzaldehyde derivatives have been developed as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use with adequate ventilation.[10][11] Avoid breathing dust and contact with eyes, skin, and clothing.[10] Wash hands thoroughly after handling.[10][11]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes.[5][10]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][10]
-
Inhalation: Remove from exposure and move to fresh air immediately.[5][10]
-
Ingestion: Wash mouth out with water.[10] Get medical aid for all exposure routes.[5][10]
-
-
Stability and Storage: The compound is stable under normal temperatures and pressures.[10] Store in a tightly closed container in a cool, dry place.[5][10]
This product is intended for research use only (RUO) and is not for human or veterinary use.[1]
References
- 1. This compound|CAS 56442-17-2 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 56442-17-2 [amp.chemicalbook.com]
- 4. This compound CAS#: 56442-17-2 [m.chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
physicochemical properties of 4-(4-Fluorobenzyloxy)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorobenzyloxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and common synthetic and analytical methodologies for this compound. This compound, with CAS number 56442-17-2, serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular structures for pharmaceutical and materials science applications.[1] Its structure features a benzaldehyde group linked by an ether bond to a 4-fluorobenzyl group, offering two distinct sites for chemical reactions.[1] This document is intended for researchers, scientists, and professionals in drug development, presenting key data in structured tables and detailing experimental protocols.
Physicochemical Properties
This compound is a white to pale cream or beige powder at room temperature.[2][3] It is important to store the compound in an inert atmosphere at room temperature.[2][4] The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid if not stored properly.[1][5]
The core physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | [2][3][4][6][7] |
| Molecular Weight | 230.23 g/mol | [2][4][6][7] |
| CAS Number | 56442-17-2 | [2][3][4][6] |
| Appearance | White to pale cream powder | [3] |
| Melting Point | 95.0-101.0 °C | [3][4][6] |
| Boiling Point | 370.2 ± 22.0 °C (Predicted) | [2][4][6] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [2][4][6] |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]benzaldehyde | [1][3] |
| SMILES | FC1=CC=C(COC2=CC=C(C=O)C=C2)C=C1 | [3] |
| InChI Key | QGULWBQOCMQNFD-UHFFFAOYSA-N | [3] |
Spectral Data
| Spectroscopy | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.9 ppm), aromatic protons on both benzene rings, and a singlet for the methylene (-CH₂-) bridge protons. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons, and the methylene bridge carbon. |
| IR Spectroscopy | Key infrared absorption bands would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and aldehydic groups. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M+) at m/z 230.23. Characteristic fragmentation patterns would involve the loss of the formyl radical (-CHO) and cleavage at the ether linkage. |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A common and effective method for synthesizing this compound is the Williamson ether synthesis.[1][9] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.[9]
Reactants:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl chloride (or bromide)
-
A weak base (e.g., Potassium carbonate, Sodium hydroxide)[9][10]
Procedure:
-
Dissolve 4-hydroxybenzaldehyde and the base (e.g., NaOH) in a suitable solvent like ethanol in a round-bottom flask.[9]
-
Add 4-fluorobenzyl chloride to the solution under a nitrogen atmosphere while stirring.[9]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
-
After the reaction is complete, cool the mixture to room temperature.[5][12]
-
Filter the mixture to remove any inorganic salts.[5][10][12]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[10]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound as a solid.[5][10][12][13]
Characterization Workflow
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Procedure:
-
Melting Point Determination: Measure the melting point of the purified solid and compare it to the literature value (95-101 °C).[3][4] A sharp melting range close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Confirm the presence of key functional groups by identifying the characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C bonds, and the C-O-C ether linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and run ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, integrate the signals to confirm the proton count for each distinct environment.
-
In the ¹³C NMR spectrum, confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
Purity Assay (Gas Chromatography - GC): An assay by Gas Chromatography can be performed to determine the purity of the final product, which is typically expected to be ≥96.0%.[3]
Diagrams and Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes described above.
Caption: Synthesis via Williamson Ether Synthesis.
Caption: Analytical workflow for product confirmation.
References
- 1. This compound|CAS 56442-17-2 [benchchem.com]
- 2. This compound CAS#: 56442-17-2 [m.chemicalbook.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 56442-17-2 [amp.chemicalbook.com]
- 5. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 56442-17-2 [chemicalbook.com]
- 8. This compound(56442-17-2) 1H NMR spectrum [chemicalbook.com]
- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
4-(4-Fluorobenzyloxy)benzaldehyde molecular structure and weight
An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzaldehyde
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for pharmaceutical and materials science research. This document outlines its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.
Molecular Structure and Properties
This compound, with the CAS number 56442-17-2, is an aromatic compound featuring a benzaldehyde moiety connected to a 4-fluorobenzyl group through an ether linkage.[1] This structure offers two primary sites for chemical reactions: the aldehyde group, which can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, and the fluorinated aromatic ring, which can influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and heterocyclic compounds.[1]
The molecular formula of this compound is C₁₄H₁₁FO₂, and it has a molecular weight of approximately 230.23 g/mol .[2][3]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁FO₂ | [1][2][4] |
| Molecular Weight | 230.23 g/mol | [2][3][5] |
| CAS Number | 56442-17-2 | [1][2][4] |
| Appearance | Beige Powder | [4][5] |
| Melting Point | 96-100 °C | [4][5] |
| Boiling Point (Predicted) | 370.2 ± 22.0 °C | [4][5] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [4][5] |
Synthesis of this compound
The most common method for synthesizing this compound is through a Williamson ether synthesis.[1] This involves the reaction of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide (such as 4-fluorobenzyl bromide or chloride) in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for similar compounds and provides a general procedure for the synthesis of this compound.[6][7]
Materials:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (or Ethanol)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.
-
Stir the mixture at room temperature for approximately 15-20 minutes to ensure proper mixing.
-
Add 4-fluorobenzyl bromide to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (around 60°C for acetone) with continuous stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-14 hours.[6][7]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the residue with ethyl acetate.[7]
-
Combine the filtrate and the washings, and remove the solvent using a rotary evaporator.[7]
-
Dissolve the resulting crude product in ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium chloride solution.[7]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to obtain a white to beige solid.[6]
Visualizing the Synthesis Pathway
The following diagram illustrates the Williamson ether synthesis of this compound.
Caption: Williamson ether synthesis of this compound.
References
- 1. This compound|CAS 56442-17-2 [benchchem.com]
- 2. This compound | 56442-17-2 [chemicalbook.com]
- 3. This compound CAS#: 56442-17-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 56442-17-2 [amp.chemicalbook.com]
- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-(4-Fluorobenzyloxy)benzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(4-Fluorobenzyloxy)benzaldehyde in various organic solvents. The information is curated for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information inferred from synthetic and purification procedures, and presents a generalized experimental protocol for determining solubility.
Core Concepts and Qualitative Solubility Summary
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility is a critical parameter for reaction kinetics, purification, and formulation. While specific quantitative data is scarce, a qualitative understanding of its solubility can be derived from various chemical processes where it is used.
Based on information from synthetic procedures and purification methods, the solubility of this compound can be summarized as follows:
| Solvent Class | Specific Solvents | Solubility Remarks |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally good solubility. Acetone and acetonitrile are noted as effective solvents for synthesis, indicating good dissolution of the compound.[1] DMF and DMSO are also mentioned as suitable for related synthetic reactions.[1] |
| Polar Protic Solvents | Ethanol | Soluble. Ethanol has been used as a solvent for reactions involving this compound.[1] However, in some synthetic contexts, its use may lead to lower yields, which could be a factor of its reactivity rather than solely its solubility.[1] It is also a common solvent for recrystallization of similar organic compounds. |
| Ethers | Diisopropyl ether | Sparingly soluble at room temperature, but solubility increases significantly with temperature. It is mentioned as a solvent for recrystallization, where the compound is dissolved in hot diisopropyl ether and then crystallizes upon cooling. |
| Aromatic Hydrocarbons | Toluene | Soluble, particularly at elevated temperatures. Toluene is used in industrial processes, sometimes in combination with DMF under azeotropic reflux conditions for synthesis.[1] This indicates that this compound is soluble in hot toluene. |
| Alkanes | Cyclohexane, Hexane | Likely sparingly soluble or insoluble at room temperature. These nonpolar solvents are mentioned in the context of recrystallization and chromatography as anti-solvents or for washing, suggesting low solubility. For instance, a mixture of hexane and a more polar solvent like ethyl acetate is used for column chromatography, where the compound's elution is controlled by the polarity of the solvent mixture.[1] |
| Esters | Ethyl Acetate | Good solubility. Ethyl acetate is mentioned as a component of the mobile phase in column chromatography for the purification of this compound, which implies that the compound is soluble in it.[1] |
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (if using spectroscopic method)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solid is achieved.
-
Calculate the mass of the dissolved solid.
-
The solubility can be expressed in g/100 mL or mol/L.
-
-
Spectroscopic Method (e.g., UV-Vis):
-
If the compound has a suitable chromophore, create a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance at a specific wavelength (λmax).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted solution and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account.
-
-
Data Presentation:
The obtained quantitative data should be summarized in a table for easy comparison:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | 25 | Experimental Value | Calculated Value |
| e.g., Ethanol | 25 | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in readily available literature, a qualitative understanding derived from its synthetic and purification processes provides valuable guidance for its use in research and development. For precise applications, it is recommended that researchers determine the solubility experimentally using standardized methods, such as the one outlined in this guide. This will ensure accurate control over reaction conditions, purification efficiency, and formulation development.
References
Navigating the Safe Handling of 4-(4-Fluorobenzyloxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 4-(4-Fluorobenzyloxy)benzaldehyde (CAS No. 56442-17-2). The information is compiled and presented to ensure safe laboratory practices and to mitigate potential hazards associated with the handling, storage, and disposal of this compound.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C14H11FO2 | [1][2][3][4] |
| Molecular Weight | 230.23 g/mol | [1][2][3][4] |
| Appearance | Powder, Beige to White/Almost White Crystal | [1][2][3][4] |
| Melting Point | 96-100 °C | [1][2] |
| Boiling Point | 370.2 ± 22.0 °C (Predicted) | [1][2][3] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1][2][3] |
Section 2: Hazard Identification and Classification
This compound is classified as an irritant.[2][3] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2][5]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling protocols section.
Section 3: Safe Handling and Experimental Protocols
Adherence to strict safety protocols is crucial when working with this compound. The following sections detail the necessary precautions and personal protective equipment (PPE).
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[5][6]
-
Eyewash and Safety Shower: Facilities storing or utilizing this material must be equipped with an accessible eyewash station and a safety shower.[5][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5]
General Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Specific Handling Precautions
-
Avoid contact with eyes, skin, and clothing.[5]
-
Avoid breathing dust.[5]
-
Avoid generating dusty conditions.[5]
-
Remove and wash contaminated clothing before reuse.[5]
-
Keep away from strong oxidizing agents and strong bases.[5]
-
Avoid excess heat and dust generation.[5]
Section 4: First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the recommended first aid procedures.
Caption: First Aid Procedures for Exposure.
Section 5: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2.[5]
-
Spill Containment: Vacuum or sweep up the material and place it into a suitable disposal container.[5]
-
Ventilation: Ensure adequate ventilation.[5]
-
Dust Prevention: Avoid generating dusty conditions.[5]
Section 6: Firefighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[8]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[5][8]
-
Protective Equipment: Firefighters should wear appropriate protective equipment.[8]
Section 7: Storage and Disposal
-
Storage: Store in a cool, dry place in a tightly closed container.[5] The compound is sensitive to air and should be stored under an inert atmosphere at room temperature.[2][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]
Section 8: Toxicological Information
-
LD50/LC50: Not available.[5]
-
Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[5]
-
Target Organs: No data found.[5]
This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 56442-17-2 [amp.chemicalbook.com]
- 3. This compound CAS#: 56442-17-2 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Commercial Sourcing and Technical Guide for High-Purity 4-(4-Fluorobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of high-purity 4-(4-Fluorobenzyloxy)benzaldehyde. This key chemical intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its utility in synthesizing a variety of biologically active molecules.
Commercial Suppliers and Product Specifications
High-purity this compound is available from a range of commercial chemical suppliers. The quality and purity of the compound are critical for its successful application in sensitive research and development settings. Below is a summary of offerings from notable suppliers.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |
| Matrix Scientific | This compound | 56442-17-2 | Not specified | C₁₄H₁₁FO₂ | 230.24 | Melting point: 99-100°C.[1] |
| Thermo Scientific | This compound, 97% | 56442-17-2 | ≥96.0% (GC) | C₁₄H₁₁FO₂ | 230.24 | White to pale cream powder. |
| Sigma-Aldrich | This compound | 56442-17-2 | Not specified | C₁₄H₁₁FO₂ | 230.24 | Available through Atlantic Research Chemicals Ltd. |
Synthesis and Purification Protocols
The most common and established method for the synthesis of this compound is the Williamson ether synthesis.[1] This method involves the reaction of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for similar benzaldehyde derivatives.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-fluorobenzyl bromide (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (around 60°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.
-
Wash the solid residue with a small amount of acetone and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification by Recrystallization
High purity is often achieved through recrystallization of the crude product.
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethyl acetate and hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum to obtain high-purity this compound.
Application in Drug Discovery: Synthesis of PPARα Agonists
This compound serves as a crucial building block in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation, making it an important target for the treatment of dyslipidemia and related cardiovascular diseases, as well as retinal disorders.[2]
The following diagram illustrates a general experimental workflow for the synthesis of a PPARα agonist starting from this compound.
The PPARα Signaling Pathway
The activation of PPARα by an agonist initiates a cascade of events leading to the regulation of target gene expression. This signaling pathway is central to the therapeutic effects of PPARα agonists.
References
The Pivotal Role of 4-(4-Fluorobenzyloxy)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Introduction: 4-(4-Fluorobenzyloxy)benzaldehyde is a versatile aromatic aldehyde that has emerged as a crucial building block in the synthesis of novel therapeutic agents. Its unique structural features—a reactive aldehyde group and a fluorinated benzyloxy moiety—offer medicinal chemists a powerful scaffold for designing molecules with enhanced pharmacological properties. The aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, leading to a diverse array of bioactive molecules. The presence of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly sought-after feature in drug design. This technical guide delves into the synthesis, applications, and biological significance of this compound in medicinal chemistry, presenting key quantitative data for its derivatives, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 56442-17-2 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [2] |
| Molecular Weight | 230.24 g/mol | [2] |
| Appearance | Beige Powder | [3] |
| Melting Point | 96-100 °C | [3] |
| Boiling Point (Predicted) | 370.2 ± 22.0 °C | [3] |
| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | |
| Storage | Inert atmosphere, Room Temperature | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (around 60°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound as a beige solid.
Caption: Williamson Ether Synthesis Workflow.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various classes of bioactive compounds.
Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. Derivatives of this compound are precursors to chalcones with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials:
-
This compound
-
A substituted acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH with constant stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude chalcone can be purified by recrystallization.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [4] |
| Chalcone with 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [4] |
| Chalcone with 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 | [4] |
| α-Fluorinated chalcone derivative (4c) | HeLa (Cervical) | 0.025 | [5] |
| α-Fluorinated chalcone derivative (4c) | U937 (Leukemia) | 0.025 | [5] |
These values suggest that chalcones incorporating the benzyloxybenzaldehyde scaffold are promising candidates for anticancer drug development.
Schiff Base Derivatives
The reaction of this compound with primary amines yields Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve an equimolar amount of this compound and a primary amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
Specific MIC values for Schiff bases derived directly from this compound are limited in the available literature. However, data from similar benzaldehyde-derived Schiff bases indicate their potential as antimicrobial agents.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde-derived Schiff base (PC1) | Escherichia coli | 62.5 | [6] |
| Benzaldehyde-derived Schiff base (PC1) | Staphylococcus aureus | 62.5 | [6] |
| Anisaldehyde-derived Schiff base (PC2) | Staphylococcus aureus | 62.5 | [6] |
| Anisaldehyde-derived Schiff base (PC2) | Candida albicans | 62.5 | [6] |
| Salicylaldehyde-derived Schiff base | S. aureus (biofilm producer) | 24-49 | [7] |
-
Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing nutrient broth.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).
-
Include positive controls (microorganism with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. This compound can be used to synthesize 2-substituted quinazolin-4(3H)-ones.
Materials:
-
This compound
-
2-Aminobenzamide
-
Ethanol or another suitable solvent
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Oxidizing agent (e.g., I₂, H₂O₂)
Procedure:
-
A mixture of this compound (1.0 eq) and 2-aminobenzamide (1.0 eq) is refluxed in a suitable solvent in the presence of a catalyst. This initially forms a 2,3-dihydroquinazolin-4(3H)-one intermediate.[9]
-
The intermediate is then oxidized to the corresponding quinazolin-4(3H)-one using an oxidizing agent.[10]
-
The reaction mixture is cooled, and the precipitated product is filtered, washed, and purified by recrystallization.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2-Thioxoquinazolin-4-one derivative (21) | HeLa (Cervical) | 1.85 | [4] |
| 2-Thioxoquinazolin-4-one derivative (21) | MDA-MB231 (Breast) | 2.12 | [4] |
| 2-Thioxoquinazolin-4-one derivative (22) | HeLa (Cervical) | 2.81 | [4] |
| 2-Thioxoquinazolin-4-one derivative (22) | MDA-MB231 (Breast) | 2.64 | [4] |
Precursor to Approved Drugs
This compound and its isomers are key intermediates in the synthesis of several pharmaceuticals, most notably Safinamide.
Safinamide: An anticonvulsant and anti-Parkinson's disease drug that acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The synthesis involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde (a positional isomer) with L-alaninamide.
Signaling Pathways and Mechanisms of Action
The derivatives of this compound exert their biological effects by modulating various signaling pathways.
Inhibition of Monoamine Oxidase B (MAO-B)
Derivatives, particularly chalcones, have been identified as potent inhibitors of MAO-B. MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease.
Caption: MAO-B Inhibition by Chalcone Derivatives.
Potential Inhibition of Aldehyde Dehydrogenase (ALDH)
Structurally related benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance. Inhibition of ALDH1A3 can disrupt retinoic acid signaling, which is crucial for the proliferation and survival of these cancer stem cells.
Caption: ALDH1A3 Signaling Pathway Inhibition.
General Experimental Workflow
The development of new therapeutic agents from this compound generally follows a structured workflow from synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactive nature of its aldehyde group allow for the creation of a wide array of derivatives, including chalcones, Schiff bases, and quinazolinones. The strategic incorporation of the fluorobenzyloxy moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to the final compounds. Derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents by targeting key biological pathways. Future research focused on synthesizing and evaluating novel derivatives of this compound holds considerable promise for the discovery of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ghru.edu.af [ghru.edu.af]
- 10. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
introduction to the Williamson ether synthesis for aryl ethers
An In-depth Technical Guide to the Williamson Ether Synthesis for Aryl Ethers
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of the ether linkage.[1][2] The reaction typically involves the S_N2 reaction between an alkoxide ion and a primary alkyl halide.[1][2] For researchers and professionals in drug development, this synthesis provides a fundamental route to both symmetrical and asymmetrical ethers, which are common motifs in pharmaceuticals. This guide offers a technical overview of the Williamson ether synthesis as it applies to the formation of aryl ethers, detailing its mechanism, scope, limitations, and the modern catalytic alternatives that have expanded the synthetic chemist's toolkit. While the classical approach is highly effective for alkyl aryl ethers, the synthesis of diaryl ethers requires alternative strategies due to the inertness of aryl halides to S_N2 reactions.[3][4]
The Classical Williamson Synthesis: Alkyl Aryl Ethers
The traditional Williamson synthesis is proficient at creating alkyl aryl ethers. The strategy involves the reaction of a phenoxide nucleophile with an alkyl electrophile. The phenoxide is typically generated in situ by treating a phenol with a suitable base.[5]
Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] A phenoxide ion, acting as the nucleophile, performs a backside attack on the electrophilic carbon of an alkyl halide or another substrate with a good leaving group (e.g., a tosylate).[1][4] This concerted step involves the simultaneous formation of the C-O ether bond and cleavage of the C-leaving group bond.[2]
Caption: S_N2 mechanism for the Williamson synthesis of an alkyl aryl ether.
Scope and Limitations
The success of the Williamson synthesis for aryl ethers is highly dependent on the nature of the alkylating agent.
-
Alkyl Halide : The reaction works best with methyl and primary alkyl halides.[4] Secondary alkyl halides can also be used, but they are prone to a competing E2 elimination reaction, which leads to the formation of an alkene byproduct, especially when using a sterically hindered or strong base.[2][4] Tertiary alkyl halides are unsuitable as they almost exclusively yield elimination products.[2][4]
-
Aryl Halide : Unactivated aryl halides cannot be used as the electrophile in a classical Williamson synthesis. The sp²-hybridized carbon of the aryl halide and the steric hindrance of the aromatic ring prevent the backside attack required for an S_N2 reaction.[4][5]
-
Base and Solvent : For the synthesis of aryl ethers, relatively mild bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient to deprotonate the acidic phenol.[5] The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which solvate the cation but not the nucleophile, thus increasing its reactivity.[2][6]
Experimental Protocol: Synthesis of Phenacetin from Acetaminophen
A classic laboratory example of the Williamson synthesis for an alkyl aryl ether is the conversion of acetaminophen (p-acetamidophenol) to phenacetin. In this reaction, the phenolic hydroxyl group of acetaminophen is deprotonated by a base, and the resulting phenoxide is ethylated.[7]
Caption: Experimental workflow for the synthesis of phenacetin.
Detailed Methodology
The following protocol is a representative procedure based on common laboratory practices.[7][8]
-
Reaction Setup : To a round-bottom flask containing a magnetic stir bar, add acetaminophen (1.0 eq), finely pulverized potassium carbonate (e.g., 1.5 eq), and a suitable solvent such as 2-butanone or acetone.[7][8]
-
Addition of Reagents : Add the alkylating agent, ethyl iodide (e.g., 1.2 eq), to the mixture.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for approximately one hour.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Workup : After cooling to room temperature, the solid potassium carbonate is removed by filtration. The solvent is then typically removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) and washed with an aqueous base (e.g., 5% NaOH) to remove any unreacted acetaminophen, followed by a brine wash.[7]
-
Isolation and Purification : The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂), filtered, and the solvent is evaporated to yield the crude phenacetin.[7]
-
Recrystallization : The crude product is purified by recrystallization, often from a mixed solvent system like ethanol-water or by dissolving in a minimum amount of hot ethyl acetate followed by the addition of hot hexane until cloudy.[8][9]
-
Characterization : The final product's identity and purity are confirmed by determining its melting point and acquiring spectroscopic data (IR, NMR).[6][7]
| Component | Function | Example Reagent/Condition |
| Starting Material | Phenolic Substrate | Acetaminophen (p-hydroxyacetanilide) |
| Alkylating Agent | Electrophile | Ethyl Iodide (CH₃CH₂I) |
| Base | Deprotonates Phenol | Potassium Carbonate (K₂CO₃) |
| Solvent | Reaction Medium | 2-Butanone (Methyl Ethyl Ketone) |
| Temperature | Reaction Condition | Reflux (~80 °C) |
| Time | Reaction Duration | 1 hour |
Table 1: Summary of reagents and conditions for the Williamson synthesis of phenacetin.[7]
Modern Alternatives for Aryl Ether Synthesis
The inability of the classical Williamson synthesis to form C(aryl)-O bonds from aryl halides necessitated the development of alternative, metal-catalyzed methods. These are essential for the synthesis of diaryl ethers and for coupling more complex or sterically hindered partners.
Caption: Synthetic strategies for different classes of aryl ethers.
Ullmann Condensation
The Ullmann condensation is a classical method for synthesizing diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[10][11] Traditional conditions are often harsh, requiring high temperatures (frequently >200 °C) and stoichiometric amounts of copper or copper salts in polar, high-boiling solvents like DMF or nitrobenzene.[10] The aryl halide is typically activated by electron-withdrawing groups.[10] Modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions.[10]
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination reaction has been successfully adapted for C-O bond formation, providing a powerful and versatile palladium-catalyzed method for synthesizing both alkyl aryl and diaryl ethers.[12][13] This cross-coupling reaction offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[12][13] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the alcohol or phenol, and finally, reductive elimination to yield the ether product and regenerate the catalyst.[12][14]
| Entry | Method | Reactants | Conditions | Yield (%) | Reference |
| 1 | Williamson | Acetaminophen + Ethyl Iodide | K₂CO₃, 2-butanone, reflux | ~50-95% | [2] |
| 2 | Ullmann | p-Chloronitrobenzene + Phenol | KOH, Cu catalyst, high temp. | Not specified | [10] |
| 3 | Buchwald-Hartwig | 4-Bromotoluene + Phenol | Pd₂(dba)₃, ligand, NaH, toluene, 100°C | 98% | [15] |
| 4 | Catalytic WES | Phenol + Methanol | Alkali metal benzoate, 320°C | Up to 99% (selectivity) | [16] |
Table 2: Representative yields for various aryl ether synthesis methods. Yields are highly substrate and condition dependent.
Conclusion
The Williamson ether synthesis remains a simple and reliable method for preparing alkyl aryl ethers from phenols and primary alkyl halides. Its straightforward S_N2 mechanism and operational simplicity make it a valuable tool for both academic research and industrial applications. However, its limitations, particularly its inability to form ethers from unactivated aryl halides, have driven the development of powerful transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and, more significantly, the Buchwald-Hartwig C-O coupling reaction have become indispensable methods for the synthesis of diaryl ethers and other challenging aryl ether targets. For the modern synthetic chemist, a comprehensive understanding of both the classical Williamson pathway and these modern catalytic alternatives is essential for the strategic design and efficient execution of aryl ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. studylib.net [studylib.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic and Spectrometric Characterization of 4-(4-Fluorobenzyloxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 4-(4-Fluorobenzyloxy)benzaldehyde (CAS No. 56442-17-2). Given the utility of this compound as a building block in medicinal chemistry and materials science, a thorough understanding of its analytical profile is essential for its synthesis, characterization, and application.[1] This document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining this data are also provided.
The molecular structure of this compound consists of a benzaldehyde moiety connected to a 4-fluorobenzyl group through an ether linkage. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.24 g/mol .[1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related compounds such as 4-fluorobenzaldehyde, 4-benzyloxybenzaldehyde, and other substituted benzaldehyde derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.88 | s | 1H | Aldehyde proton (-CHO) |
| ~7.85 | d | 2H | Aromatic protons ortho to -CHO |
| ~7.40 | m | 2H | Aromatic protons of the 4-fluorobenzyl group ortho to -CH₂- |
| ~7.10 | m | 2H | Aromatic protons of the 4-fluorobenzyl group meta to -CH₂- |
| ~7.05 | d | 2H | Aromatic protons meta to -CHO |
| ~5.10 | s | 2H | Methylene protons (-O-CH₂-) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190.7 | Aldehyde carbon (C=O) |
| ~164.0 (d) | Aromatic carbon of the 4-fluorobenzyl group attached to fluorine |
| ~163.5 | Aromatic carbon attached to the ether oxygen |
| ~132.0 | Aromatic carbons ortho to the -CHO group |
| ~131.5 (d) | Quaternary aromatic carbon of the 4-fluorobenzyl group |
| ~130.0 (d) | Aromatic carbons of the 4-fluorobenzyl group ortho to the -CH₂- group |
| ~129.5 | Quaternary aromatic carbon of the benzaldehyde ring |
| ~115.5 (d) | Aromatic carbons of the 4-fluorobenzyl group meta to the -CH₂- group |
| ~115.0 | Aromatic carbons meta to the -CHO group |
| ~70.0 | Methylene carbon (-O-CH₂-) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1580, ~1500 | Medium-Strong | Aromatic C=C stretches |
| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| ~1170 | Strong | C-F stretch |
| ~1040 | Medium | Aryl-O-CH₂ stretch (symmetric) |
| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 230 | 40 | [M]⁺ (Molecular ion) |
| 229 | 20 | [M-H]⁺ |
| 109 | 100 | [C₇H₆F]⁺ (Fluorotropylium ion - base peak) |
| 121 | 30 | [C₇H₅O₂]⁺ |
| 95 | 15 | [C₆H₄F]⁺ |
| 77 | 10 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below. These represent standard operating procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy :
-
Instrument : 500 MHz NMR Spectrometer.
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Parameters :
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Processing : Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 125 MHz NMR Spectrometer.
-
Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30).[2]
-
Acquisition Parameters :
-
Processing : Apply a line broadening of 1-2 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
-
For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition :
-
Instrument : Fourier-Transform Infrared (FTIR) Spectrometer.
-
Parameters :
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum. The final spectrum is reported in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3] Inject 1 µL into the GC.
-
For direct infusion, dissolve the sample in a suitable solvent and introduce it into the ion source via a syringe pump.
-
-
GC-MS Conditions :[3]
-
Gas Chromatograph :
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-450.
-
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthetic organic compound like this compound.
References
potential biological activities of 4-(4-Fluorobenzyloxy)benzaldehyde derivatives
An In-depth Technical Guide on the Potential Biological Activities of 4-(4-Fluorobenzyloxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The versatile organic compound this compound serves as a crucial building block in medicinal chemistry for constructing complex molecular architectures.[1] Its structure, featuring a benzaldehyde group linked by an ether bond to a 4-fluorobenzyl group, offers two distinct sites for chemical modification.[1] The aldehyde group is a key handle for reactions like condensations and reductive aminations, while the fluorine atom on the benzyl ring can enhance critical drug design parameters such as electronic properties, lipophilicity, and metabolic stability.[1][2] This guide explores the significant biological activities of derivatives synthesized from this scaffold, focusing on their anticancer, neuroprotective, and antimicrobial potential.
Key Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant promise in several therapeutic areas, primarily due to the strategic incorporation of the fluorobenzyl moiety which can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]
Anticancer Activity
A significant area of research has been the development of benzyloxybenzaldehyde derivatives as inhibitors of Aldehyde Dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in various cancers and linked to cancer stem cells and chemoresistance.[3] Additionally, various derivatives have been evaluated for their cytotoxic effects on different cancer cell lines.
Table 1: Anticancer and ALDH Inhibitory Activities of Benzyloxybenzaldehyde Derivatives
| Compound ID/Class | Target/Cell Line | Assay Type | Result (IC₅₀) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 (Human leukemia) | Cytotoxicity | Most potent of series (activity at 1-10 µM) | [4] |
| Other Benzyloxybenzaldehyde derivatives (17, 26-28, 30, 31) | HL-60 (Human leukemia) | Cytotoxicity | Significant activity at 1-10 µM | [4] |
| Pyrrole derivative 19 | MGC 80-3, HCT-116, CHO | MTT Assay | 1.0 - 1.7 µM | [5] |
| Pyrrole derivative 21 | HepG2, DU145, CT-26 | MTT Assay | 0.5 - 0.9 µM | [5] |
| Pyrrole derivative 15 | A549 (Lung cancer) | MTT Assay | 3.6 µM | [5] |
| Benzofuran-triazole analogue 6u | A-549 (Lung cancer) | MTT Assay | 40.42 ± 3.42 nM | [6] |
| Benzofuran-triazole analogue 6u | HeLa (Cervical cancer) | MTT Assay | 29.12 ± 1.69 nM | [6] |
| DEAB Analogue 14 | ALDH1A3 | Biochemical Assay | 0.63 µM | [7] |
| DEAB Analogue 18 | ALDH3A1 | Biochemical Assay | Potent Inhibitor | [7] |
Neuroprotective Activity via Monoamine Oxidase (MAO) Inhibition
Inhibition of monoamine oxidase-B (MAO-B) is a critical strategy for treating Parkinson's disease (PD) as it slows the breakdown of dopamine.[8][9] Chalcones and isatin-based derivatives incorporating the fluorobenzyloxy moiety have been identified as potent and selective MAO-B inhibitors.[8][10]
Table 2: MAO Inhibitory Activities of Fluorobenzyloxy Derivatives
| Compound ID | Target | Result (IC₅₀) | Selectivity Index (SI) for MAO-B | Reference |
| FBZ13 (Chalcone) | MAO-B | 0.0053 µM | High | [8][9] |
| FBZ6 (Chalcone) | MAO-B | 0.023 µM | High | [8][9] |
| ISB1 (Isatin-based) | MAO-B | 0.124 ± 0.007 µM | 55.03 | [10] |
| ISFB1 (Isatin-based) | MAO-B | 0.135 ± 0.002 µM | - | [10] |
| ISFB1 (Isatin-based) | MAO-A | 0.678 ± 0.006 µM | - | [10] |
Antimicrobial and Antifungal Activity
Benzaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties, acting as bactericides and fungicides.[11][12] Their mechanism often involves disrupting the cell membrane, leading to the release of intracellular components.[12] Fluorobenzoylthiosemicarbazides, derived from related precursors, have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13]
Table 3: Antimicrobial Activities of Benzaldehyde and Related Derivatives
| Compound ID/Class | Target Organism | Result (MIC) | Reference |
| 15a, 15b, 16b (Fluorobenzoylthiosemicarbazides) | MRSA, S. aureus clinical isolates | 7.82 - 31.25 µg/mL | [13] |
| Dihydroauroglaucin (Prenylated Benzaldehyde) | Escherichia coli, Streptococcus mutans | 1.95 µg/mL | [14] |
| Dihydroauroglaucin (Prenylated Benzaldehyde) | Staphylococcus aureus | 3.9 µg/mL | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
General Synthesis Protocols
-
Williamson Ether Synthesis (for this compound): This is the most common method for synthesizing the core scaffold.[1] It involves the reaction of an alkoxide with a primary alkyl halide. A typical procedure involves reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide or chloride in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.[15][16]
-
Claisen-Schmidt Condensation (for Chalcone Derivatives): This reaction is used to synthesize chalcones from a substituted benzaldehyde and an acetophenone.[1] this compound is reacted with a substituted acetophenone in the presence of an acid or base catalyst (e.g., NaOH in ethanol) to yield the corresponding chalcone derivative.[1]
-
Synthesis of Thiosemicarbazides: Fluorobenzoylhydrazide is reacted with an appropriate alkyl/aryl isothiocyanate in boiling ethanol. The resulting 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides are then typically purified.[13]
Anticancer Activity Assays
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay:
-
Cell Culture: Cancer cell lines (e.g., HL-60, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5]
-
-
ALDEFLUOR™ Assay for ALDH Activity:
-
Cell Preparation: A single-cell suspension is prepared from the cancer cell line of interest.
-
Staining: The activated ALDEFLUOR™ reagent is added to the cell suspension. A control sample is treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor.
-
Incubation: Samples are incubated for 30-60 minutes at 37°C, protected from light.[3]
-
Flow Cytometry: The fluorescence of the cells is analyzed by flow cytometry. The ALDH-positive (ALDH⁺) cell population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
-
MAO Inhibition Assay
-
Continuous Spectrophotometric Assay:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Reaction Mixture: The assay is performed in a phosphate buffer containing the respective MAO enzyme, a chromogenic substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and various concentrations of the inhibitor.[10]
-
Measurement: The rate of the enzymatic reaction is monitored continuously by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for MAO-A, 250 nm for MAO-B) using a spectrophotometer.[10]
-
Calculation: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10] Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[10]
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method (for MIC Determination):
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Visualizations: Pathways and Workflows
References
- 1. This compound|CAS 56442-17-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde via Williamson Etherification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Williamson etherification, a robust and widely used method for forming ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-hydroxybenzaldehyde reacts with 4-fluorobenzyl chloride or bromide to yield the desired product. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods.
Introduction
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][4] For the synthesis of aryl ethers, such as this compound, a phenoxide is generated in situ by treating a phenol with a suitable base.[2] The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield and minimizing side products. This application note details a reliable method for the synthesis of this compound, a valuable building block in medicinal chemistry.
Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is a synthesized procedure based on established Williamson etherification methods.
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl chloride (or 4-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or Ethanol)
-
Toluene
-
n-Hexane
-
Distilled water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde, potassium carbonate, and acetone.
-
Addition of Alkyl Halide: To the stirring suspension, add 4-fluorobenzyl chloride.
-
Reaction: Heat the mixture to reflux (approximately 60°C for acetone) and maintain the reflux for 5-6 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in toluene.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
For further purification, recrystallization from a suitable solvent system like toluene/n-hexane can be performed.[6] Cool the solution to induce crystallization, collect the solid product by vacuum filtration, and wash with cold n-hexane.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of fluorobenzyloxy benzaldehydes via Williamson etherification, providing a baseline for expected outcomes.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxybenzaldehyde | 1.0 eq | [5][7] |
| 4-Fluorobenzyl Chloride/Bromide | 1.0 - 1.2 eq | [5][7] |
| Base (e.g., K₂CO₃) | 1.0 - 1.5 eq | [5][7] |
| Reaction Conditions | ||
| Solvent | Acetone or Ethanol | [5][7] |
| Temperature | Reflux (e.g., ~60°C for Acetone) | [5] |
| Reaction Time | 5 - 6 hours | [5][6] |
| Yield | ||
| Reported Yield | 90 - 98% | [5][7] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Acetone and other organic solvents are flammable; avoid open flames and sparks.
-
Potassium carbonate is an irritant; avoid contact with skin and eyes.
Conclusion
The Williamson etherification is an efficient and high-yielding method for the synthesis of this compound. The protocol described provides a clear and detailed procedure for researchers in the field of drug discovery and organic synthesis. Careful control of reaction conditions and adherence to the purification steps are key to obtaining a high-purity product.
References
- 1. This compound|CAS 56442-17-2 [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-(4-Fluorobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain α,β-unsaturated ketone core that links two aromatic rings. This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, remains the most prevalent and straightforward method for chalcone synthesis.
This document provides a detailed protocol for the synthesis of novel chalcones utilizing 4-(4-Fluorobenzyloxy)benzaldehyde as the aldehyde component. The introduction of the 4-fluorobenzyloxy group is of particular interest in drug discovery, as the presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity of the resulting compounds. These application notes offer a comprehensive guide for the synthesis, purification, and characterization of these potentially therapeutic agents.
Data Presentation: Synthesis of (E)-1-(substituted-phenyl)-3-(4-(4-fluorobenzyloxy)phenyl)prop-2-en-1-one Derivatives
The following table summarizes the expected yields for the Claisen-Schmidt condensation of this compound with various substituted acetophenones. The data is based on reactions performed with the structurally analogous 4-(benzyloxy)benzaldehyde, providing a strong predictive framework for this synthesis.
| Entry | Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | NaOH | Ethanol | 12 | 25 | 85 |
| 2 | 4'-Methylacetophenone | NaOH | Ethanol | 12 | 25 | 88 |
| 3 | 4'-Methoxyacetophenone | NaOH | Ethanol | 12 | 25 | 92 |
| 4 | 4'-Chloroacetophenone | NaOH | Ethanol | 12 | 25 | 82 |
| 5 | 4'-Bromoacetophenone | NaOH | Ethanol | 12 | 25 | 80 |
| 6 | 4'-Nitroacetophenone | NaOH | Ethanol | 12 | 25 | 75 |
Experimental Protocols
This section details the methodology for the synthesis, purification, and characterization of chalcones derived from this compound via a base-catalyzed Claisen-Schmidt condensation.
Materials
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methylacetophenone, etc.)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (1 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
General Procedure for Chalcone Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol (20-30 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq.) dropwise to the reaction mixture. The addition should be performed over 10-15 minutes.
-
Reaction Progression: Continue stirring the reaction mixture vigorously at room temperature (25 °C). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The reaction is typically complete within 4-12 hours, often indicated by the formation of a precipitate.
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g). Acidify the mixture to a pH of ~5-6 by the slow addition of dilute hydrochloric acid (1 M) with constant stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
Purification
The crude chalcone can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Column Chromatography: If recrystallization does not yield a pure product, purify the crude solid by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.
Characterization
The structure and purity of the synthesized chalcones should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., C=O, C=C).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Potential Signaling Pathway Inhibition
Chalcones are known to exert their anticancer effects by modulating various signaling pathways. One of the key pathways inhibited by many chalcone derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell proliferation, and apoptosis.
Caption: Proposed inhibition of the NF-κB signaling pathway by chalcone derivatives.
Application Notes and Protocols for the Synthesis of Chalcones using 4-(4-Fluorobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain α,β-unsaturated ketone core that links two aromatic rings. This structural motif imparts a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The synthesis of novel chalcone derivatives is a subject of intense research in medicinal chemistry and drug development. The introduction of a 4-(4-fluorobenzyloxy) substituent onto one of the aromatic rings offers a promising strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can influence solubility and interactions with biological targets.
This document provides detailed protocols for the synthesis of chalcones derived from 4-(4-fluorobenzyloxy)benzaldehyde and various substituted acetophenones via the Claisen-Schmidt condensation. Additionally, it outlines the potential involvement of these compounds in inducing apoptosis through the p38 MAPK signaling pathway, a key mechanism for their anticancer effects.
Data Presentation: Synthesis of (E)-1-(Aryl)-3-(4-(4-fluorobenzyloxy)phenyl)prop-2-en-1-ones
The following table summarizes the synthesis of various chalcone derivatives from this compound and different substituted acetophenones. The data is compiled from representative Claisen-Schmidt condensation reactions.[1][2]
| Compound ID | Acetophenone Substituent (R) | Yield (%) | Melting Point (°C) |
| 1a | H | 85 | 118-120 |
| 1b | 4-Chloro | 89 | 155-157 |
| 1c | 4-Bromo | 87 | 162-164 |
| 1d | 4-Methyl | 82 | 125-127 |
| 1e | 4-Methoxy | 80 | 130-132 |
| 1f | 4-Nitro | 75 | 170-172 |
| 1g | 2-Hydroxy | 78 | 145-147 |
Experimental Protocols
The primary method for synthesizing these chalcones is the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction between an aldehyde and a ketone.[3][4]
General Protocol for the Synthesis of Chalcones (1a-1g)
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone, etc.)
-
Ethanol (95%) or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Mortar and Pestle (for solvent-free method)
Procedure: Conventional Method (with solvent)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of the substituted acetophenone and one equivalent of this compound in a minimal amount of ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an ethanolic solution of sodium hydroxide or potassium hydroxide (1.5-2 equivalents) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5-6.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Procedure: Solvent-Free Grinding Method
-
Mixing Reactants: In a porcelain mortar, combine one equivalent of the substituted acetophenone, one equivalent of this compound, and 1.5 equivalents of solid sodium hydroxide or potassium hydroxide pellets.
-
Grinding: Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and then solidify.
-
Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.
-
Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.
Spectroscopic Characterization Data (Representative Example)
For (E)-1-phenyl-3-(4-(4-fluorobenzyloxy)phenyl)prop-2-en-1-one (similar to 1a ):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 7.8 Hz, 2H, H-2', H-6'), 7.80 (d, J = 15.6 Hz, 1H, H-β), 7.62-7.50 (m, 3H, H-3', H-4', H-5'), 7.45 (d, J = 15.6 Hz, 1H, H-α), 7.42-7.35 (m, 4H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 7.00 (d, J = 8.6 Hz, 2H, H-3, H-5), 5.10 (s, 2H, -OCH₂-).[2]
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.5, 161.0, 144.5, 138.2, 136.4, 132.8, 130.5, 128.7, 128.6, 128.2, 127.5, 121.9, 115.8, 115.6, 115.3, 70.1.[2]
-
IR (KBr, cm⁻¹): ~1660 (C=O stretch), ~1595 (C=C stretch), ~1250 (C-O-C stretch).
Signaling Pathway and Experimental Workflow
Chalcone-Induced Apoptosis via p38 MAPK Signaling Pathway
Many chalcone derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[5][6] One of the key signaling pathways implicated in this process is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] The activation of p38 MAPK can lead to the initiation of the intrinsic apoptosis pathway through the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9]
Caption: Chalcone-induced p38 MAPK signaling leading to apoptosis.
Experimental Workflow for Chalcone Synthesis and Characterization
The following diagram outlines the logical workflow from starting materials to the final characterized chalcone product.
Caption: Workflow for chalcone synthesis and characterization.
Conclusion
The synthesis of chalcones utilizing this compound provides a versatile platform for the development of novel compounds with potential therapeutic applications, particularly in the realm of anticancer drug discovery. The Claisen-Schmidt condensation offers a straightforward and efficient method for their preparation. The ability of these chalcones to potentially induce apoptosis via the p38 MAPK pathway underscores their significance as a scaffold for further investigation by researchers in medicinal chemistry and drug development.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06971H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Reductive Amination Reactions with 4-(4-Fluorobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the reductive amination of 4-(4-fluorobenzyloxy)benzaldehyde with various primary and secondary amines. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active molecules, including potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.
Introduction
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. The reaction of this compound with various amines is particularly relevant in drug discovery, as the resulting N-(4-(4-fluorobenzyloxy)benzyl)amine scaffold is a key pharmacophore in a number of therapeutic agents. This document outlines detailed protocols using common reducing agents and provides expected outcomes for a range of amine substrates.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the reductive amination of this compound with representative primary and secondary amines.
Table 1: Reductive Amination with Primary Amines
| Entry | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | RT | 4 | 92 |
| 2 | 4-Methoxyaniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | RT | 4 | 95 |
| 3 | Benzylamine | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | RT | 2 | 88 |
| 4 | Cyclohexylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | RT | 6 | 85 |
| 5 | L-Alaninamide HCl | H₂/Pd-C | Methanol (MeOH) | RT | 12 | >90 |
Table 2: Reductive Amination with Secondary Amines
| Entry | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | RT | 5 | 90 |
| 2 | Morpholine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | RT | 5 | 93 |
| 3 | N-Methylbenzylamine | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | RT | 3 | 85 |
| 4 | Dibenzylamine | Catalytic Hydrogenation (H₂/Pd-C) | Ethanol (EtOH) | 50 | 24 | 78 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and mild method suitable for a wide range of primary and secondary amines.[1][2]
Materials:
-
This compound
-
Amine (e.g., Aniline, Piperidine)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(4-(4-fluorobenzyloxy)benzyl)amine.[3][4]
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step, one-pot protocol is effective for many primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.2 eq) in methanol.
-
Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography as described in Protocol 1.
Protocol 3: Catalytic Hydrogenation
This method is particularly useful for amines containing reducible functional groups that are sensitive to hydride reagents and for achieving high stereoselectivity with chiral amines.
Materials:
-
This compound
-
Amine (e.g., L-Alaninamide hydrochloride)
-
Palladium on carbon (10% Pd-C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Triethylamine (TEA) (if using an amine salt)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the amine salt (1.0 eq) in methanol.
-
Add triethylamine (1.1 eq) to neutralize the amine salt and stir for 30 minutes.
-
Carefully add 10% Pd-C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for reductive amination.
PPARα Signaling Pathway
The products of these reductive amination reactions are often investigated as PPARα agonists. The activation of PPARα plays a crucial role in lipid metabolism and inflammation.
Caption: Simplified PPARα signaling pathway.
References
Application of 4-(4-Fluorobenzyloxy)benzaldehyde in the Synthesis of Safinamide Intermediates
Abstract
This application note details the pivotal role of 4-(4-Fluorobenzyloxy)benzaldehyde as a key intermediate in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease. We provide comprehensive experimental protocols for the synthesis of Safinamide and its immediate precursor, (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide, through the reductive amination of this compound with L-alaninamide. Various synthetic methodologies are explored, including the use of different reducing agents such as sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. Quantitative data on reaction yields and product purity under different conditions are summarized for comparative analysis. Furthermore, this document includes detailed workflow diagrams to elucidate the synthetic pathways and experimental procedures, aiming to provide researchers, scientists, and drug development professionals with a practical guide for the synthesis of Safinamide intermediates.
Introduction
Safinamide is a multi-target drug that exhibits selective and reversible monoamine oxidase B (MAO-B) inhibition, along with the blockage of voltage-gated sodium and calcium channels, and inhibition of glutamate release.[1] Its synthesis critically involves the formation of a Schiff base between this compound and L-alaninamide, followed by reduction to yield the final active pharmaceutical ingredient. The purity and yield of the final product are highly dependent on the reaction conditions and the choice of reducing agent. This note provides a detailed overview of the synthetic strategies employing this compound for the efficient production of Safinamide intermediates.
Synthetic Pathway Overview
The general synthetic route to Safinamide from 4-hydroxybenzaldehyde involves two primary steps. The first is the O-benzylation of 4-hydroxybenzaldehyde to form the key intermediate, this compound. This is followed by the crucial reductive amination step with L-alaninamide to produce Safinamide.
References
Preparation of Schiff Bases from 4-(4-Fluorobenzyloxy)benzaldehyde: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the synthesis and characterization of Schiff bases derived from 4-(4-fluorobenzyloxy)benzaldehyde. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined below are based on established methodologies for Schiff base synthesis and can be adapted for the preparation of a diverse library of compounds for screening and lead optimization.
Introduction to Schiff Bases in Drug Discovery
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds. The formation of a Schiff base typically involves the condensation of a primary amine with an aldehyde or ketone. The imine group is crucial for the biological activities exhibited by these compounds, which include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
The starting material, this compound, possesses a unique combination of structural features conducive to the development of novel therapeutic agents. The fluorobenzyl ether moiety can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the resulting Schiff base derivatives.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes are actively investigated in several areas of drug development:
-
Antimicrobial Agents: The azomethine linkage is a key pharmacophore in many antimicrobial compounds. Schiff bases can exhibit potent activity against a broad spectrum of bacteria and fungi.
-
Anticancer Agents: Numerous Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes or the induction of apoptosis.
-
Enzyme Inhibitors: The structural versatility of Schiff bases allows for their design as specific inhibitors of enzymes implicated in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) in inflammation.
-
Antiviral and Antimalarial Agents: Schiff bases have also shown promise as antiviral and antimalarial drug candidates.
Experimental Protocols
The following section details a general yet comprehensive protocol for the synthesis of Schiff bases from this compound. This protocol can be adapted for use with a variety of primary amines to generate a library of derivatives.
General Synthesis of Schiff Bases
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, aminobenzoic acid, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent to obtain a crystalline solid.
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator.
Data Presentation
Table 1: Reactant and Illustrative Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₁₄H₁₁FO₂ | 230.24 | Solid | 58-60 |
| Aniline (example amine) | C₆H₇N | 93.13 | Liquid | -6 |
| Illustrative Product: N-(4-(4-Fluorobenzyloxy)benzylidene)aniline | C₂₀H₁₆FNO | 305.35 | Crystalline Solid | To be determined |
Table 2: Illustrative Spectroscopic Data for a Representative Schiff Base
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~1625 (C=N stretch, azomethine), ~1600 (C=C stretch, aromatic), ~1220 (C-F stretch), ~1250 (C-O-C stretch, ether) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 1H, -CH=N-), ~7.0-8.0 (m, 13H, Ar-H), ~5.1 (s, 2H, -O-CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), ~115-165 (Aromatic carbons), ~70 (-O-CH₂-) |
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the synthesis and characterization of Schiff bases from this compound.
Caption: Experimental workflow for Schiff base synthesis.
Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be targeted by a Schiff base derivative in an anticancer context.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Application Note and Protocol for the Purification of 4-(4-Fluorobenzyloxy)benzaldehyde via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Fluorobenzyloxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of new therapeutic agents. The purity of this benzaldehyde derivative is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient. This document provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. This technique separates the target compound from unreacted starting materials and by-products based on differential adsorption to the stationary phase.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| Appearance | Beige Powder[1] |
| Melting Point | 96-100 °C[2][3] |
| Boiling Point | 370.2 ± 22.0 °C (Predicted)[1][2] |
| Polarity | Moderately polar |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexanes. |
Experimental Protocol
This protocol details the materials, reagents, and step-by-step procedure for the purification of this compound using column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
Detailed Procedure
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
-
Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various mixtures of hexane and ethyl acetate (e.g., start with a 9:1 hexane:ethyl acetate ratio and gradually increase the polarity).
-
Visualize the spots under a UV lamp.
-
The solvent system that gives the desired Rf for the product and the best separation from impurities will be used for the column chromatography.
2. Column Preparation
-
Secure a glass column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the side of the column to promote even packing.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the silica bed upon solvent addition.
-
Continuously run the mobile phase through the column, ensuring the column does not run dry. Drain the solvent until the level is just at the top of the sand layer before loading the sample.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully add the sample solution to the top of the column using a Pasteur pipette, allowing it to spread evenly over the sand.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and drain again to ensure all the sample is loaded onto the stationary phase.
4. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin the elution process by opening the stopcock to allow the solvent to flow through the column at a steady rate (e.g., 1-2 drops per second).
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
5. Isolation of the Purified Compound
-
Identify the fractions containing the pure this compound by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
6. Purity Analysis
-
Determine the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the key parameters and expected results for the column chromatography purification of this compound.
| Parameter | Description | Expected Value/Outcome |
| Stationary Phase | Adsorbent material used in the column. | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Solvent system used to elute the compounds. | Hexane:Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20) |
| Rf (Product) | Retention factor of the target compound on TLC. | ~0.2-0.3 in the initial mobile phase |
| Rf (Impurities) | Retention factors of potential impurities. | Varies depending on the impurity. Less polar impurities will have a higher Rf, and more polar impurities will have a lower Rf than the product. |
| Loading Capacity | Amount of crude material per gram of silica gel. | 1:20 to 1:100 (sample:silica gel) by weight[4] |
| Expected Yield | Percentage of pure product recovered. | >85% (dependent on the purity of the crude material) |
| Expected Purity | Purity of the final product after purification. | >98% (as determined by HPLC or GC-MS) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical diagram of the separation process.
References
Application Notes and Protocols for the Purification of 4-(4-Fluorobenzyloxy)benzaldehyde by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorobenzyloxy)benzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules and materials. The purity of this aldehyde is critical for the successful synthesis of downstream products, as impurities can lead to side reactions, lower yields, and complicate the purification of the final compounds. One of the most common impurities is the C-alkylated isomer formed during its synthesis via Williamson ether synthesis. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, offering an effective method to enhance the purity of this compound by separating it from soluble and insoluble impurities.
This document provides detailed protocols for the recrystallization of this compound, including solvent selection, experimental procedures, and purity assessment.
Data Presentation
Solvent Suitability for Recrystallization
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure of this compound (an aromatic ether and aldehyde) and data from analogous compounds, several solvents and solvent systems are suitable.
| Solvent System | Rationale for Suitability | Boiling Point (°C) | Potential Outcome |
| Ethanol | A common solvent for recrystallizing aromatic aldehydes and ethers.[1] It is relatively non-toxic and has a suitable boiling point. | 78 | Good crystal formation upon cooling. |
| Isopropanol | Similar properties to ethanol, can be a good alternative. | 82 | Effective for many aromatic compounds. |
| Diisopropyl Ether | A patent for a positional isomer suggests this as a viable solvent.[2] | 68 | Can yield high purity crystals.[2] |
| Ethanol/Water | A solvent pair that can be fine-tuned for optimal solubility. The compound is soluble in hot ethanol and insoluble in water. | Varies | Allows for precise control over the crystallization process. |
| Toluene | Suitable for aromatic compounds, though its higher boiling point requires careful handling. | 111 | May be effective if other solvents fail. |
Physical Properties for Purity Assessment
| Property | Value | Significance |
| Melting Point | 99-100°C[3] | A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Appearance | White to off-white solid[4] | The purified compound should be a white crystalline solid. Any significant coloration may indicate residual impurities. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Ethanol
This protocol is based on the successful recrystallization of the analogous compound, 4-(benzyloxy)benzaldehyde, from ethanol.[1]
Materials:
-
Crude this compound
-
95% or absolute Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of ethanol while stirring.
-
Saturated Solution Preparation: Continue to add small portions of hot ethanol until the solid has just dissolved, creating a saturated solution. Avoid adding an excess of solvent to maximize the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value.
Protocol 2: Solvent Pair Recrystallization using Ethanol and Water
This method is useful when a single solvent does not provide the ideal solubility characteristics.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying and Assessment: Dry the crystals as described in Protocol 1 and assess their purity by melting point determination.
Mandatory Visualizations
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Logic Diagram for Solvent Selection
Caption: A decision-making diagram for selecting a suitable recrystallization solvent.
References
Application Notes and Protocols for the Oxidation of 4-(4-Fluorobenzyloxy)benzaldehyde to 4-(4-Fluorobenzyloxy)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental procedure for the oxidation of 4-(4-Fluorobenzyloxy)benzaldehyde to its corresponding carboxylic acid, 4-(4-Fluorobenzyloxy)benzoic acid. This transformation is a crucial step in the synthesis of various biologically active molecules. Several common oxidation methods are compared, with a focus on the Pinnick oxidation due to its mild reaction conditions and high functional group tolerance, making it particularly suitable for the substrate , which contains a potentially labile benzyloxy ether linkage. This application note includes a comprehensive protocol for the Pinnick oxidation, a comparative table of different oxidation methods, and a graphical representation of the experimental workflow.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the benzylic ether in this compound, the choice of oxidant and reaction conditions is critical to avoid unwanted side reactions like cleavage of the ether. While strong oxidants like potassium permanganate and chromic acid (Jones oxidation) are effective, they can be harsh and non-selective.[1][2] Milder methods are often preferred to ensure the integrity of the molecular framework. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has emerged as a reliable and versatile method for this purpose.[3][4] It is known for its high chemoselectivity and tolerance of a wide range of functional groups, including ethers, esters, and halides.[3] An alternative mild and environmentally friendly option is the use of Oxone (potassium peroxymonosulfate).[5][6][7]
Comparative Data of Oxidation Methods
The following table summarizes various methods for the oxidation of aromatic aldehydes to carboxylic acids, providing a comparison of their typical conditions and reported yields.
| Oxidation Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂O, rt | 85-95 | Mild conditions, high functional group tolerance, inexpensive.[3][8] | Requires a scavenger for hypochlorous acid byproduct.[9] |
| Oxone Oxidation | Oxone in DMF, rt | 80-95 | Mild, simple procedure, non-toxic byproducts.[5][7] | Solvent choice can influence reaction outcome (esters vs. acids).[7] |
| Potassium Permanganate | KMnO₄, in aqueous base or acid | 70-90 | Strong oxidant, inexpensive.[1][10] | Harsh conditions can lead to side reactions, difficult workup.[11] |
| Jones Oxidation | CrO₃, H₂SO₄ in acetone, 0 °C to rt | 80-90 | Rapid and high yielding.[2][12] | Uses toxic and carcinogenic chromium reagents. |
Experimental Protocol: Pinnick Oxidation of this compound
This protocol is adapted from established procedures for the Pinnick oxidation of aromatic aldehydes.[9][13]
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfite (Na₂SO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL/mmol of aldehyde).
-
Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (4.0 equiv) followed by sodium dihydrogen phosphate monohydrate (2.0 equiv).
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (80%, 1.5 equiv) in water (e.g., 2 mL/mmol of NaClO₂). Add this solution dropwise to the reaction mixture over 10-15 minutes. An ice bath can be used to maintain the temperature below 25 °C if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained (indicating the absence of peroxides).
-
Work-up:
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, 4-(4-Fluorobenzyloxy)benzoic acid, is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the key steps in the Pinnick oxidation of this compound.
Caption: Workflow for the Pinnick oxidation.
Signaling Pathway of the Pinnick Oxidation
The diagram below outlines the generally accepted mechanism of the Pinnick oxidation.
Caption: Mechanism of the Pinnick oxidation.
Safety Precautions
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching step can be exothermic; therefore, slow addition of the quenching agent is recommended.
References
- 1. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. chemistry-reaction.com [chemistry-reaction.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize side reactions and optimize the synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis.
Q1: My reaction yield is very low, or no product is formed. What are the potential causes?
A1: Low or no yield can stem from several factors:
-
Ineffective Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the reactive phenoxide ion. If the base is too weak or used in insufficient amounts, the reaction will not proceed efficiently.[1]
-
Moisture Contamination: Alkoxides are strong bases and can be hydrolyzed by water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the deactivation of the nucleophile.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally recommended as they effectively solvate the cation of the phenoxide without protonating the nucleophile.[1][2]
-
Poor Leaving Group: While chlorides and bromides are common, the reactivity of the 4-fluorobenzyl halide depends on the leaving group. If using 4-fluorobenzyl chloride, the reaction may be slower compared to the bromide or iodide analogue.[1]
-
Insufficient Temperature: The reaction is typically carried out at elevated temperatures (e.g., 60°C in acetone or up to 120-130°C in DMF/toluene) to ensure a reasonable reaction rate.[3]
Q2: My final product is impure. What are the common side products and how can I minimize them?
A2: The most common impurities arise from competing side reactions. The primary side reaction is C-alkylation, followed by oxidation and potential self-condensation of the aldehyde.
-
C-Alkylation: The phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the carbon atoms on the aromatic ring (C-alkylation, undesired).[1][4][5] This results in impurities such as 3-(4-fluorobenzyl)-4-(4-fluorobenzyloxy)benzaldehyde.
-
Oxidation: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid, 4-(4-fluorobenzyloxy)benzoic acid.[3]
-
Aldol Condensation: Under strongly basic conditions, the aldehyde functional group can undergo self-condensation reactions.[3]
-
Minimization Strategy: Avoid using excessively strong bases or overly harsh conditions. Maintain a consistent and appropriate reaction temperature.[3]
-
Q3: I am seeing a significant amount of the C-alkylated side product. How can I improve the selectivity for O-alkylation?
A3: To favor the desired O-alkylation, consider the following adjustments:
-
Employ Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetradecyl trimethylammonium bromide, in a solid/liquid or liquid/liquid system has been shown to be highly selective for O-alkylation, significantly reducing the formation of C-alkylated impurities.[4][7]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1][5]
-
Leaving Group: Using a sulfonate ester, such as 4-fluorobenzyl methanesulfonate, instead of a halide can sometimes improve selectivity and yield, although C-alkylation can still occur.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution (SN2) of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) by the phenoxide ion generated from 4-hydroxybenzaldehyde in the presence of a base.[1][9]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key components for the Williamson ether synthesis are:
-
Substrate: 4-Hydroxybenzaldehyde[4]
-
Alkylating Agent: 4-Fluorobenzyl chloride or 4-Fluorobenzyl bromide[4][8]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is commonly used to deprotonate the phenol.[5][8]
-
Solvent: Polar aprotic solvents like acetone, acetonitrile, or DMF are typically used.[2][3][8]
-
Catalyst (Optional): A phase-transfer catalyst may be used to improve selectivity.[7]
Q3: What are the optimal reaction conditions?
A3: Optimal conditions can vary, but typical parameters are summarized below. Careful temperature control is crucial to prevent side reactions.[3]
| Parameter | Condition | Solvents | Source |
| Temperature | 60°C | Acetone | [3][8] |
| Reflux (approx. 80°C) | Ethanol | [10] | |
| 120-130°C | DMF/Toluene | [3] | |
| Reaction Time | 5-6 hours | Acetone, Ethanol | [8][10] |
| Base | Potassium Carbonate (K₂CO₃) | Acetone, Ethanol, Toluene | [7][8][10] |
| Catalyst | Potassium Iodide (KI) | Ethanol | [10] |
| Tetradecyl trimethylammonium bromide | Toluene | [7] |
Q4: How is the product typically purified?
A4: After the reaction, the mixture is typically worked up by filtering the inorganic salts and removing the solvent under reduced pressure.[6][8] The crude product can then be purified by:
-
Recrystallization: Using a suitable solvent like ethanol or a toluene/hexane mixture is a common and effective method to obtain pure crystalline product.[6][7][10]
-
Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography can be employed.[8]
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Ethanol
This protocol is adapted from a patented procedure for the synthesis of 4-(3-fluorobenzyloxy)benzaldehyde and is applicable to the 4-fluoro isomer.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.0 eq.), and potassium iodide (0.1 eq.) in ethanol.[10]
-
Reagent Addition: Add 4-fluorobenzyl chloride (1.0 eq.) to the mixture at room temperature while stirring.[10]
-
Reaction: Gradually heat the mixture to reflux and maintain this temperature for approximately 6 hours.[10]
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the suspension to remove inorganic salts and wash the solid with additional ethanol.[10]
-
Isolation: Combine the ethanol filtrates and concentrate the solution under reduced pressure.[10]
-
Purification: To the resulting residue, add toluene and water and stir vigorously. Separate the aqueous phase. The organic layer can be further purified by recrystallization from a toluene/n-hexane mixture to yield the final product.[10]
Visual Guides
Caption: Williamson ether synthesis pathway for this compound.
Caption: Competing side reactions in the synthesis pathway.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound|CAS 56442-17-2 [benchchem.com]
- 4. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
troubleshooting low yield in Williamson ether synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde and addressing issues of low yield.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Question 1: I am experiencing a very low yield or no product formation. What are the primary factors to investigate?
A low or non-existent yield in the Williamson ether synthesis of this compound can stem from several critical factors, primarily related to the reagents and reaction conditions.[1]
-
Ineffective Deprotonation of 4-Hydroxybenzaldehyde: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion.[1] If the base is not strong enough or is used in insufficient amounts, the reaction will not proceed efficiently.[1]
-
Moisture Contamination: Alkoxides are highly reactive and can be neutralized by water.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the deactivation of your nucleophile.[1]
-
Poor Quality of Reagents: The purity of starting materials, 4-hydroxybenzaldehyde and 4-fluorobenzyl halide, is crucial. Impurities can interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate and lead to low yields.[2][3]
Question 2: What are the recommended bases and solvents for this synthesis, and how do they impact the yield?
The choice of base and solvent is critical for promoting the desired SN2 reaction pathway and minimizing side reactions.[2][3][4]
Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, thus enhancing the nucleophilicity of the phenoxide ion.[1][2][3] Protic and apolar solvents can slow down the reaction rate.[2][3]
| Parameter | Recommended Options | Rationale | Potential Issues with Sub-optimal Choices |
| Base | K₂CO₃, NaH, KOH[1] | Sufficiently strong to deprotonate the phenol.[1] | Incomplete reaction, leading to low yield.[1] |
| Solvent | DMF, Acetonitrile, DMSO[1] | Polar aprotic solvents that enhance nucleophilicity.[1][2] | A slow reaction rate and consequently, low yield.[1][2] |
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The primary competing side reactions in the Williamson ether synthesis of aryl ethers are C-alkylation and elimination.[2][5]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, the desired product) or at a carbon on the aromatic ring (C-alkylation, an undesired byproduct).[4][5] The use of polar aprotic solvents generally favors O-alkylation.
-
Elimination (E2) Reaction: While less common with primary halides like 4-fluorobenzyl chloride/bromide, the use of stronger bases or higher temperatures can promote the elimination of H-X from the alkyl halide, forming an alkene.[5][6]
-
Self-Condensation of Aldehyde: Under strongly basic conditions, the starting material or product, both of which are aldehydes, can undergo self-condensation reactions.[1]
To minimize these side reactions, it is advisable to use a moderately strong base like K₂CO₃, maintain the reaction temperature within the optimal range, and use a polar aprotic solvent.
Question 4: What are the optimal reaction temperature and duration for this synthesis?
For a typical Williamson ether synthesis, a reaction temperature between 50-100 °C is recommended.[2][3][5] The reaction is often run for 1-8 hours.[2][3][5]
| Parameter | Recommended Range | Rationale | Potential Issues with Sub-optimal Choices |
| Temperature | 50-100 °C[1][5] | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1] | Too low: Incomplete reaction. Too high: Increased side reactions.[1] |
| Reaction Time | 1-8 hours[1][5] | Allows the reaction to proceed to completion.[1] | Too short: Incomplete reaction and low yield.[1] |
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[7]
Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Caption: Reaction pathways in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different leaving group on the 4-fluorobenzyl moiety?
Yes, while bromide and chloride are common, other good leaving groups for SN2 reactions can be used.[1] Iodide is an excellent leaving group and may increase the reaction rate.[3][5] Sulfonate esters, such as tosylates or mesylates, are also effective.[6]
Q2: Is a phase transfer catalyst necessary for this reaction?
While not always required, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial, especially in solid-liquid systems (e.g., using K₂CO₃ in a less polar solvent).[3][5] A PTC can help to increase the solubility of the phenoxide in the organic phase, thereby accelerating the reaction.
Q3: How can I purify the final product if column chromatography is not providing adequate separation?
If impurities are difficult to remove by column chromatography, consider the following:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or very challenging separations, preparative chromatography techniques can provide high purity.
-
Acid-Base Extraction: If there is unreacted 4-hydroxybenzaldehyde, it can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) during the work-up.[7]
Q4: Can this reaction be performed under microwave irradiation?
Yes, microwave-enhanced technology has been successfully applied to Williamson ether synthesis to significantly reduce reaction times.[2] This can be particularly useful for high-throughput synthesis or when reaction times are a critical factor.
References
identifying and removing impurities from crude 4-(4-Fluorobenzyloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorobenzyloxy)benzaldehyde. The information below addresses common issues related to identifying and removing impurities from the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The primary impurities encountered during the synthesis of this compound from 4-hydroxybenzaldehyde and a 4-fluorobenzyl halide include:
-
C-Alkylated Byproduct: The major impurity is often the C-alkylated isomer, 3-(4-Fluorobenzyl)-4-(4-fluorobenzyloxy)benzaldehyde. This arises because the intermediate phenoxide is an ambident nucleophile, allowing for alkylation at the carbon atom of the aromatic ring in addition to the desired O-alkylation.[1][2]
-
Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and 4-fluorobenzyl halide may be present in the crude product.[3][4]
-
Starting Material Impurities: Commercially available 4-fluorobenzyl chloride may contain isomeric impurities such as 2- and 3-fluorobenzyl chloride, which can lead to the formation of the corresponding isomeric ether impurities.[1]
-
Dibenzyl Ether: This can be present as an impurity in the 4-fluorobenzyl halide starting material.[4]
-
Oxidation Product: Although less common under standard reaction conditions, the aldehyde group can be oxidized to the corresponding carboxylic acid, 4-(4-Fluorobenzyloxy)benzoic acid.[5][6]
Q2: How can I remove the unreacted 4-hydroxybenzaldehyde from my crude product?
A2: Unreacted 4-hydroxybenzaldehyde can be effectively removed by performing an alkaline wash.[7] Dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and washing with an aqueous solution of sodium hydroxide (e.g., 5% NaOH) will deprotonate the acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a water-soluble salt that partitions into the aqueous phase. The desired product, lacking an acidic proton, will remain in the organic layer.
Q3: What are the recommended purification methods to obtain high-purity this compound?
A3: The two most effective and commonly cited methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for removing impurities, especially the C-alkylated byproduct.[1] Suitable solvent systems for recrystallization include diisopropyl ether or a mixture of toluene and n-hexane.[8]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both more polar impurities (like 4-hydroxybenzaldehyde) and less polar impurities.[9][10][11] The choice of eluent is critical and typically involves a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of C-Alkylated Impurity
Symptoms:
-
NMR or GC-MS analysis shows a significant peak corresponding to 3-(4-Fluorobenzyl)-4-(4-fluorobenzyloxy)benzaldehyde.
-
Difficulty in obtaining a sharp melting point for the crystallized product.
Possible Causes:
-
The reaction conditions (e.g., solvent, base, temperature) favor C-alkylation over O-alkylation.
Solutions:
-
Optimize Reaction Conditions: Phase transfer catalysis has been shown to be highly selective for O-alkylation, minimizing the formation of the C-alkylated byproduct.[2]
-
Purification:
-
Recrystallization: Carefully recrystallize the crude product from a suitable solvent like diisopropyl ether.[8] Seeding the solution with a small crystal of pure product can aid in crystallization.
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the isomers.[9]
-
Issue 2: Crude Product is an Oil and Fails to Solidify
Symptoms:
-
The product remains as a viscous oil after work-up and solvent removal.
Possible Causes:
-
High levels of impurities are depressing the melting point.
-
Residual solvent is present.
Solutions:
-
Solvent Removal: Ensure all solvent has been removed under high vacuum. Gentle heating may be applied if the product is thermally stable.
-
Purification:
-
Washing: Wash the crude oil dissolved in an organic solvent with a 5% sodium hydroxide solution to remove acidic impurities like 4-hydroxybenzaldehyde, followed by a water wash.[7]
-
Column Chromatography: Purify the oil using silica gel column chromatography to remove various impurities.[10][12]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
-
Quantitative Data on Purification
The following table summarizes the reduction of a key impurity, 3-(fluorobenzyl)-4-(fluorobenzyloxy)benzaldehyde, after purification as reported in the literature.
| Starting Material/Method | Initial Impurity Level (% by weight) | Final Impurity Level (% by weight) | Purification Method | Reference(s) |
| 4-hydroxybenzaldehyde and 3-fluorobenzyl methanesulfonate | 0.45% | 0.01% | Column Chromatography | [9] |
| Crude 4-(3-fluorobenzyloxy)benzaldehyde from phase transfer catalysis | Not Specified | < 0.005% | Crystallization from diisopropyl ether | [8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diisopropyl ether or toluene) at reflux temperature with stirring.[8]
-
Cooling and Seeding: Slowly cool the solution. If using diisopropyl ether, cool to 50-55 °C and seed with a few crystals of pure product to induce crystallization.[8]
-
Crystallization: Continue to cool the mixture to a lower temperature (e.g., 10-15 °C or 0 °C) over a period of 45-60 minutes to allow for complete crystallization.[8]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC) analysis.[10][12]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-Hydroxybenzaldehyde p-Hydroxybenzaldehyde [sigmaaldrich.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 56442-17-2 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
optimizing reaction conditions for the synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(4-fluorobenzyloxy)benzaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize reaction conditions.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis.
Q1: I am observing a very low yield or no product formation. What are the potential causes and solutions?
A1: Low or no yield is a common issue that can be attributed to several factors:
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Ineffective Deprotonation: The Williamson ether synthesis relies on the deprotonation of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Use at least 1.5 equivalents of the base relative to 4-hydroxybenzaldehyde.
-
-
Moisture Contamination: Alkoxides are highly sensitive to moisture and can be hydrolyzed, rendering them non-nucleophilic.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
-
Poor Leaving Group: The efficiency of the Sₙ2 reaction is dependent on the quality of the leaving group on the benzyl halide.
-
Solution: While benzyl chloride and bromide are commonly used, benzyl iodide is a better leaving group and can improve reaction rates and yield. Alternatively, using 4-fluorobenzyl methanesulfonate can also lead to higher yields due to the excellent leaving group ability of the mesylate.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for the Sₙ2 reaction.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are recommended as they solvate the cation of the phenoxide, thus enhancing the nucleophilicity of the phenoxide ion.
-
Q2: My reaction is slow or incomplete, even after extended reaction times. What can I do?
A2: Slow or incomplete reactions can often be accelerated by adjusting the reaction conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Heating the reaction mixture to a temperature between 60-80 °C can significantly increase the reaction rate. However, excessively high temperatures can lead to side reactions, so it is important to monitor the reaction closely.
-
-
Reaction Time: The reaction may simply need more time to reach completion.
Q3: I am observing the formation of a significant amount of side products. How can I minimize them?
A3: The primary side reaction in this synthesis is C-alkylation, where the 4-fluorobenzyl group attaches to the carbon of the aromatic ring instead of the oxygen.
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the carbon (C-alkylation, undesired).
-
Solution:
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst in a solid/liquid or liquid/liquid system can enhance the selectivity for O-alkylation, leading to a purer product.
-
Q4: How do I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will depend on the specific reaction conditions but a starting point could be a 4:1 or 3:1 hexane:ethyl acetate mixture.
-
Spot a small amount of the reaction mixture onto a TLC plate alongside spots of the starting materials (4-hydroxybenzaldehyde and 4-fluorobenzyl halide).
-
Develop the plate and visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to 4-hydroxybenzaldehyde has disappeared. The product, this compound, should appear as a new, less polar spot (higher Rf value) on the TLC plate.
-
Q5: What is the best method for purifying the final product?
A5: The crude product can be purified by either recrystallization or column chromatography.
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Recrystallization: This is a good method for removing small amounts of impurities.
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good choice.
-
-
Column Chromatography: This method is effective for separating the product from significant amounts of impurities or side products.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used as the eluent. The polarity of the eluent can be gradually increased to first elute the less polar impurities and then the desired product.
-
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis is provided below.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Hexane
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
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Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the solids.
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Phenoxide Formation: Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon) to facilitate the formation of the potassium phenoxide.[3]
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Addition of Alkyl Halide: Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring.[3] Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[3]
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Work-up:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into deionized water and transfer it to a separatory funnel.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
The following tables summarize key quantitative data for the Williamson ether synthesis.
Table 1: Reagent Stoichiometry and Yield
| Reagent | Molar Equivalents | Typical Yield |
| 4-Hydroxybenzaldehyde | 1.0 | - |
| 4-Fluorobenzyl Halide | 1.0 - 1.2 | - |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 | - |
| Product | - | 85-95% |
Table 2: Reaction Conditions
| Parameter | Recommended Value |
| Solvent | DMF, Acetonitrile, DMSO |
| Temperature | 60 - 80 °C |
| Reaction Time | 4 - 14 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical troubleshooting process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
preventing C-alkylation side products in 4-hydroxybenzaldehyde reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of C-alkylation side products during the O-alkylation of 4-hydroxybenzaldehyde.
Introduction to O- vs. C-Alkylation
The alkylation of 4-hydroxybenzaldehyde, a common reaction in the synthesis of pharmaceuticals and other fine chemicals, can lead to two types of products: the desired O-alkylated ether and the undesired C-alkylated phenol. The phenoxide ion, formed by deprotonation of the hydroxyl group, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), primarily at the ortho position.
The ratio of O- to C-alkylation is highly dependent on the reaction conditions. Understanding and controlling these factors is crucial for maximizing the yield of the desired O-alkylated product.
Troubleshooting Guide: Preventing C-Alkylation
This guide addresses common issues encountered during the alkylation of 4-hydroxybenzaldehyde and provides solutions to steer the reaction towards the desired O-alkylation.
Problem 1: Significant formation of a C-alkylated side product is observed.
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Possible Cause: The reaction conditions favor C-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more accessible for alkylation.
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Solution: Switch to a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices for promoting O-alkylation.[1] These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack.
Problem 2: The yield of the O-alkylated product is low, with a mixture of O- and C-alkylated products.
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Possible Cause: The choice of base is not optimal. Strong, bulky bases can favor elimination side reactions, especially with secondary or tertiary alkyl halides. The counter-ion of the base can also influence selectivity.
-
Solution:
-
Base Strength: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly sensitive substrates, sodium bicarbonate (NaHCO₃) can be effective.
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Counter-ion Effect: Cesium salts have been shown to enhance O-alkylation selectivity. The larger, softer cesium cation interacts more weakly with the phenoxide oxygen, increasing its nucleophilicity.
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Problem 3: The reaction is slow and incomplete, leading to a mixture of starting material and products.
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Possible Cause: The reaction temperature is too low, or the alkylating agent is not reactive enough.
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Solution:
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
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Leaving Group: Employ an alkylating agent with a better leaving group. For example, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.
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Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction rate and improve the yield of the O-alkylated product, even under mild conditions. PTC facilitates the transfer of the phenoxide ion into the organic phase where the reaction with the alkyl halide occurs.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the O/C alkylation ratio in 4-hydroxybenzaldehyde reactions?
A1: The three primary factors are:
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Solvent: Polar aprotic solvents (DMF, DMSO, acetonitrile) strongly favor O-alkylation, while polar protic solvents (water, alcohols) can promote C-alkylation.[1]
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Base and Counter-ion: Milder bases (e.g., K₂CO₃, Cs₂CO₃) and larger, softer counter-ions (e.g., Cs⁺) generally lead to higher O-alkylation selectivity.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst is a highly effective method to promote selective O-alkylation.
Q2: How can I be sure I have formed the O-alkylated product and not the C-alkylated isomer?
A2: Spectroscopic methods are essential for product characterization.
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¹H NMR Spectroscopy: The disappearance of the phenolic hydroxyl proton signal (typically a broad singlet) is a key indicator of O-alkylation. In the C-alkylated product, this signal will still be present. Furthermore, the integration and splitting patterns of the aromatic protons will differ between the two isomers. For the O-alkylated product, the benzylic protons of the newly introduced alkyl group will typically appear as a singlet around 5 ppm.
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¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will be different for the O- and C-alkylated products. The carbon bearing the oxygen (C-O) will show a significant downfield shift in the O-alkylated product.
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Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3200-3600 cm⁻¹) present in the starting material and the C-alkylated product will be absent in the O-alkylated product.
Q3: Is there a general-purpose protocol for achieving high selectivity for O-alkylation of 4-hydroxybenzaldehyde?
A3: A reliable method involves using a mild base in a polar aprotic solvent. A phase-transfer catalyzed reaction is also highly recommended for its efficiency and selectivity. See the detailed experimental protocols below for specific examples.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the selectivity of benzylation of substituted phenols, providing a guide for reaction optimization.
| Substrate | Alkylating Agent | Base | Solvent | Catalyst | O/C Ratio | Reference |
| 2-Naphthol | Benzyl Bromide | Not specified | DMF | None | Predominantly O-alkylation | [1] |
| 2-Naphthol | Benzyl Bromide | Not specified | Trifluoroethanol | None | Predominantly C-alkylation | [1] |
| Phenol | Various | Various | Various | Phase-Transfer Catalyst | High O-selectivity | General observation |
Note: Specific quantitative O/C ratios for 4-hydroxybenzaldehyde are not widely reported in the literature, but the trends observed with other phenols are directly applicable.
Experimental Protocols
Protocol 1: Selective O-Benzylation of 4-Hydroxybenzaldehyde
This protocol is adapted from a reported synthesis of 4-(benzyloxy)benzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzyl bromide
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Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with water and then a small amount of cold ethanol.
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Dry the product under vacuum to obtain 4-(benzyloxy)benzaldehyde.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation of 4-Hydroxybenzaldehyde
This protocol provides a general and highly efficient method for selective O-alkylation.
Materials:
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4-Hydroxybenzaldehyde
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Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
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Tetrabutylammonium bromide (TBAB)
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Toluene
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 - 0.1 eq) in toluene.
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Add the alkyl halide (1.1 - 1.2 eq) to the mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.
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Monitor the reaction by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid inorganic salts and wash them with a small amount of toluene.
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Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-alkylated product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
References
Technical Support Center: Purification of 4-(4-Fluorobenzyloxy)benzaldehyde
Welcome to the technical support center for the purification of 4-(4-fluorobenzyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities include:
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C-Alkylated Byproduct: The primary impurity is often the C-alkylated isomer, 3-(4-fluorobenzyl)-4-(4-fluorobenzyloxy)benzaldehyde, formed during the Williamson ether synthesis.[1]
-
Isomeric Impurities: If the starting material, 4-fluorobenzyl chloride or bromide, contains other isomers (e.g., 2- or 3-fluorobenzyl chloride), the corresponding isomeric ether impurities will be present in the product mixture.[1][2]
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, which forms 4-(4-fluorobenzyloxy)benzoic acid. This can occur under harsh reaction conditions or during prolonged storage in the presence of air.[3]
-
Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde may remain if the reaction has not gone to completion.
Q2: My final product shows a persistent impurity peak close to the main product peak in the HPLC/GC analysis. What is the likely identity of this impurity and how can I remove it?
A2: This is very likely the C-alkylated byproduct, 3-(4-fluorobenzyl)-4-(4-fluorobenzyloxy)benzaldehyde. Due to its structural similarity to the desired product, it can be challenging to remove. Highly efficient purification techniques are required. Recrystallization from a carefully selected solvent system or meticulous column chromatography are the recommended methods for its removal.[1][4]
Q3: The purity of my this compound decreases over time when stored at room temperature. What is causing this degradation?
A3: The aldehyde group in this compound is sensitive to air and can oxidize to the corresponding carboxylic acid, 4-(4-fluorobenzyloxy)benzoic acid.[3] To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Significant product loss in the mother liquor. | The chosen solvent is too good a solvent for the product at low temperatures. | - Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) often gives better results. For example, dissolving in a minimal amount of a good solvent like toluene at an elevated temperature and then slowly adding a poor solvent like n-hexane until turbidity is observed before cooling.[1]- Ensure the cooling process is slow to allow for maximum crystal formation. |
| Oiling out instead of crystallization. | The product is melting in the hot solvent, or the solution is supersaturated. | - Use a larger volume of solvent.- Ensure the temperature of the hot solution is below the melting point of the product.- Try seeding the solution with a small crystal of the pure product to initiate crystallization. |
Issue 2: Incomplete Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the desired product and impurities. | The polarity of the eluent is too high, or the stationary phase is not providing sufficient resolution. | - Use a less polar solvent system. A shallow gradient elution, where the polarity is increased very slowly, can improve separation.- Ensure proper packing of the column to avoid channeling.- If using silica gel, consider using a different stationary phase like alumina if the impurities are acidic or basic. |
| Tailing of the product peak. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a polar modifier (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) to the eluent.- Reduce the amount of crude product loaded onto the column. |
Data Presentation
Table 1: Purity and Yield Data for Purification of this compound
| Purification Method | Starting Purity (GC, area %) | Final Purity (GC, area %) | Key Impurity Level (Dibenzyl derivative, by weight) | Yield (%) | Reference |
| Recrystallization (Toluene/n-hexane) | Not specified | >99.5 | From 0.14% to <0.03% | 87.6 | [1] |
| Recrystallization (Diisopropyl ether) | 97.5 | 99.9 | From 0.45% to <0.005% | 95.0 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a procedure used for a closely related isomer and is effective for removing the dibenzyl impurity.[1]
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Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene (approximately 2-3 volumes relative to the crude material).
-
Seeding (Optional): If available, add a few seed crystals of pure this compound to the warm solution to induce crystallization.
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Anti-Solvent Addition: While stirring, slowly add n-hexane (a poor solvent, approximately 8-10 volumes) to the warm solution until it becomes slightly cloudy.
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Cooling: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for at least one hour to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold n-hexane.
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Drying: Dry the purified crystals under reduced pressure.
Protocol 2: Column Chromatography of this compound
This is a general protocol that can be optimized for specific impurity profiles.
-
Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow: Purification of this compound
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Impurity Removal
Caption: Troubleshooting logic for identifying and removing impurities.
References
- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound|CAS 56442-17-2 [benchchem.com]
- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
improving the purity of 4-(4-Fluorobenzyloxy)benzaldehyde post-synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorobenzyloxy)benzaldehyde. Our aim is to help you improve the purity of your compound post-synthesis, ensuring the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities originate from the Williamson ether synthesis route and subsequent workup. These include:
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Unreacted starting materials: 4-hydroxybenzaldehyde and 4-fluorobenzyl halide (or other benzylating agents).
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C-alkylation byproduct: 3-(4-Fluorobenzyl)-4-(4-fluorobenzyloxy)benzaldehyde is a common side product where the benzyl group adds to the aromatic ring instead of the hydroxyl group.
-
Oxidation product: 4-(4-Fluorobenzyloxy)benzoic acid can form if the aldehyde group is oxidized, which can occur if the reaction is exposed to air for extended periods, especially under basic conditions.[1]
-
Reduction product: 4-(4-Fluorobenzyloxy)benzyl alcohol may be present if reducing agents are inadvertently introduced during the synthesis or workup.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out during recrystallization can occur if the compound is significantly impure or if the solution is supersaturated and cools too quickly.[2] First, try warming the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Leaving the flask to cool on a surface that is not cold can promote gradual crystal formation.[2] If it still oils out, purification by column chromatography may be necessary to remove the impurities that are depressing the melting point.
Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?
A3: This can happen for several reasons:
-
Incorrect solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient washing of crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.
Q4: How can I effectively remove the unreacted 4-hydroxybenzaldehyde?
A4: Unreacted 4-hydroxybenzaldehyde can be removed by washing the organic layer with a basic aqueous solution, such as 5-10% sodium hydroxide or sodium carbonate, during the workup. The basic solution will deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, making it soluble in the aqueous layer. This compound, lacking the acidic phenolic proton, will remain in the organic layer.
Q5: What is the best way to monitor the progress of column chromatography for the purification of this compound?
A5: Thin-layer chromatography (TLC) is the most effective way to monitor the separation.[4][5] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the desired product and impurities on the TLC plate.[4] An ideal Rf value for the product in the chosen solvent system for column chromatography is typically between 0.25 and 0.35.[4] You can visualize the spots under a UV lamp.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used.[2] | Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and attempt to recrystallize again.[2] |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure this compound.[2] | |
| Product "oils out" instead of crystallizing | The compound is significantly impure.[2] | Warm the solution to redissolve the oil, add more solvent, and allow it to cool very slowly. If the problem persists, purify by column chromatography first.[2] |
| The solution is cooling too quickly. | Ensure a slow, gradual cooling process. Avoid placing the hot flask directly on a cold surface.[3] | |
| Low recovery of purified product | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible. | |
| Crystals were washed with a solvent that was not cold. | Always use ice-cold solvent to wash the filtered crystals to minimize redissolving the product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC first. If the spots are too close, try a less polar solvent system to increase retention and improve separation. If the spots are not moving from the baseline, increase the polarity. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product elutes too quickly (low retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexane/ethyl acetate system). |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Streaking or tailing of spots on TLC | The sample was too concentrated when loaded onto the column. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
| The compound is interacting strongly with the silica gel. | Consider adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures and insoluble at low temperatures. Isopropanol or a mixture of ethyl acetate/hexanes is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum amount necessary.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the product from impurities, with an Rf value for the product of approximately 0.25-0.35.[4] A gradient of ethyl acetate in hexanes is often effective.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) if necessary to move the product down the column.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Purity (if available) | Final Purity | Yield | Reference |
| Recrystallization | Not specified | >99% | Not specified | General knowledge |
| Column Chromatography | Not specified | >98% | Not specified | General knowledge |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for failed recrystallization.
References
dealing with air sensitivity of 4-(4-Fluorobenzyloxy)benzaldehyde during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 4-(4-Fluorobenzyloxy)benzaldehyde, with a focus on addressing its potential air sensitivity during chemical reactions. While not classified as a highly air-sensitive compound, good laboratory practice for aldehydes necessitates precautions to prevent oxidation, which can impact reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving this compound, potentially linked to its degradation from air exposure.
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield with a white solid byproduct. | The aldehyde has oxidized to 4-(4-Fluorobenzyloxy)benzoic acid due to prolonged exposure to air. This carboxylic acid can neutralize basic reagents or catalysts, inhibiting the desired reaction.[1][2] | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent further oxidation.[3][4] 2. Purify the Aldehyde: If oxidation is suspected, purify the aldehyde via flash chromatography or recrystallization before use. 3. Check Reagent Purity: Before starting the reaction, assess the purity of the aldehyde using TLC or ¹H NMR to check for the presence of the carboxylic acid impurity. |
| Inconsistent results between different batches of the same reaction. | The aldehyde's purity may vary between batches due to differences in storage conditions or age, leading to varying degrees of oxidation. | 1. Standardize Storage: Store the aldehyde in a cool, dark place, preferably under an inert atmosphere, to ensure consistency.[5][6] 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material to air. |
| The reaction is sluggish or fails to initiate, especially when using organometallic or strongly basic reagents. | Trace amounts of 4-(4-Fluorobenzyloxy)benzoic acid, formed from oxidation, can quench sensitive reagents like Grignard reagents or organolithiums.[3] | 1. Ensure Anhydrous and Oxygen-Free Conditions: Use freshly dried and degassed solvents. Ensure all glassware is oven- or flame-dried before use.[7][8] 2. Use Fresh Aldehyde: For critical reactions, use a freshly opened bottle or a recently purified batch of the aldehyde. |
| Formation of unexpected side products. | The aldehyde functional group is a key reactive site for numerous reactions, including condensations and nucleophilic additions.[9] The presence of oxygen can sometimes lead to undesired oxidative side reactions.[10] | 1. Strictly Control Reaction Conditions: Maintain the prescribed reaction temperature and use an inert atmosphere to minimize side reactions.[9] 2. Review the Reaction Mechanism: Consider if any intermediates in your planned reaction could be susceptible to air oxidation and take appropriate precautions. |
Hypothetical Stability Data
To illustrate the importance of proper storage, the following table presents hypothetical data on the purity of this compound under different storage conditions over six months.
| Storage Condition | Purity at Month 0 | Purity at Month 3 | Purity at Month 6 | Notes |
| Exposed to air on the benchtop | 99.5% | 96.2% | 92.5% | Significant formation of the corresponding carboxylic acid observed. |
| In a sealed vial in the dark | 99.5% | 99.1% | 98.6% | Minor degradation observed. |
| Under Nitrogen, -4°C | 99.5% | 99.5% | 99.4% | Optimal storage condition with negligible degradation. |
Frequently Asked Questions (FAQs)
Q1: How can I visually tell if my this compound has degraded?
A1: While a visual inspection can be challenging, significant degradation to the carboxylic acid may appear as a fine white precipitate in the solid aldehyde or cause the solid to become clumpy. The most reliable methods for detecting degradation are analytical, such as Thin Layer Chromatography (TLC), which would show a more polar spot for the carboxylic acid, or ¹H NMR spectroscopy, where a new peak for the carboxylic acid proton would be visible.
Q2: What is the best way to store this compound?
A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place such as a refrigerator.[5][6]
Q3: Is it always necessary to use an inert atmosphere for reactions with this aldehyde?
A3: While not always strictly necessary for robust reactions, it is highly recommended, especially for reactions that are sensitive to impurities, use sensitive reagents (e.g., organometallics), or are expected to run for an extended period.[11] Using an inert atmosphere is a good practice to ensure reproducibility and high yields.[3]
Q4: What are the signs of air sensitivity during a reaction?
A4: Signs can include a reaction that fails to go to completion, the formation of a precipitate (the carboxylic acid), or the need to add excess reagent to compensate for quenching. In some cases, a slight color change might be observed, although this is not a definitive indicator.
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction under an Inert Atmosphere
This protocol describes a standard method for running a reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and addition funnel, is thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool in a desiccator.[12][13]
-
Assembly: Quickly assemble the glassware while still warm and equip the reaction flask with a magnetic stir bar. Seal all openings with rubber septa.
-
Inert Gas Purge: Insert a needle connected to a source of inert gas (e.g., a nitrogen line with a bubbler) through the septum of the reaction flask. Insert a second "exit" needle to allow the air to be displaced.
-
Flushing: Allow the inert gas to flush the system for at least 5-10 minutes to remove all the air.[14]
-
Positive Pressure: Remove the exit needle. The inert gas supply will now maintain a slight positive pressure within the flask, which can be monitored with a bubbler.
-
Reagent Addition: Add dry, degassed solvents and reagents via syringe through the rubber septum. Solid this compound can be added quickly by briefly removing a septum under a positive flow of inert gas (a "nitrogen blanket").
Protocol 2: Solvent Degassing Techniques
To remove dissolved oxygen from reaction solvents, use one of the following methods:
-
Sparging: Bubble a fine stream of an inert gas (nitrogen or argon) through the solvent for 20-30 minutes. This is a quick and effective method for most applications.
-
Freeze-Pump-Thaw: For more sensitive reactions requiring the rigorous exclusion of oxygen, this method is preferred.
-
Place the solvent in a flask with a sidearm.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask to remove the gases above the solid solvent.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle at least three times.
-
Visualizations
Caption: Workflow for handling potentially air-sensitive aldehydes.
Caption: Troubleshooting logic for aldehyde reactions.
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. This compound CAS#: 56442-17-2 [m.chemicalbook.com]
- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound|CAS 56442-17-2 [benchchem.com]
- 10. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. web.mit.edu [web.mit.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
scaling up the synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde for bulk production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals working on bulk production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 4-fluorobenzyl halide (e.g., chloride or bromide) in the presence of a base.[3][4] For bulk production, phase-transfer catalysis is often employed to enhance reaction rates and selectivity.[3][5]
Q2: Which starting materials are required for this synthesis?
The primary starting materials for the Williamson ether synthesis of this compound are:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzyl chloride or 4-Fluorobenzyl bromide
-
A base (e.g., potassium carbonate, sodium hydroxide)
-
An appropriate solvent (e.g., toluene, ethanol, DMF, acetonitrile)[1][3][4][6]
-
A phase-transfer catalyst (for PTC method), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[5][7]
Q3: What are the typical yields for this reaction on a large scale?
In laboratory settings, yields for Williamson ether synthesis can range from 50-95%.[1] However, with optimized industrial processes, near-quantitative conversion can be achieved.[1] For instance, a patented method utilizing phase-transfer catalysis reports yields as high as 87.6%.[3][5]
Q4: What is the primary side reaction of concern during scale-up, and how can it be minimized?
The main competing side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[2][3] This occurs because the phenoxide ion is an ambident nucleophile. To minimize C-alkylation, reaction conditions should be carefully controlled. Using a phase-transfer catalyst in a suitable solvent system can significantly improve O-alkylation selectivity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation of 4-hydroxybenzaldehyde. 2. Reaction time is too short. 3. Suboptimal reaction temperature. 4. Poor quality of reagents. | 1. Use a sufficiently strong base (e.g., KOH, NaH) or ensure anhydrous conditions for weaker bases like K₂CO₃. 2. Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. Typical reaction times are 1-8 hours.[1] 3. Optimize the temperature. A typical range is 50-100°C.[1] 4. Ensure all reagents, especially the solvent, are anhydrous. |
| Formation of Impurities | 1. C-alkylation byproduct: (3-(4-Fluorobenzyl)-4-(4-fluorobenzyloxy)benzaldehyde).[3] 2. Elimination byproduct from the alkylating agent.[1] 3. Unreacted starting materials. | 1. Employ a phase-transfer catalyst to enhance O-alkylation selectivity.[3] Using polar aprotic solvents like DMF or acetonitrile can also favor O-alkylation.[1] 2. Use a primary halide like 4-fluorobenzyl chloride, which is less prone to elimination. Avoid excessively high temperatures.[8] 3. Ensure a slight excess of the alkylating agent and allow for sufficient reaction time. |
| Difficult Product Isolation/Purification | 1. Presence of C-alkylation byproduct, which may have similar polarity to the desired product. 2. Emulsion formation during aqueous workup. | 1. Optimize reaction conditions to minimize byproduct formation. Purification can be achieved by crystallization from a suitable solvent system (e.g., toluene/n-hexane) or column chromatography for smaller scales.[3][5] 2. Add brine to the aqueous layer to break the emulsion. |
| Slow Reaction Rate | 1. Inappropriate solvent choice. 2. Insufficient heating. | 1. Use polar aprotic solvents like DMF or acetonitrile, which are known to accelerate Sₙ2 reactions.[1] 2. Ensure the reaction mixture is maintained at the optimal temperature (typically 50-100°C).[1] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Phase-Transfer Catalysis (Industrial Scale)
This protocol is adapted from a patented industrial process for the synthesis of 4-(fluorobenzyloxy)benzaldehyde intermediates.[3][5]
Materials:
| Reagent | Molar Eq. |
| 4-Hydroxybenzaldehyde | 1.0 |
| 4-Fluorobenzyl Chloride | 1.08 |
| Potassium Carbonate | 0.97 |
| Tetrabutylammonium Bromide | 0.04 |
| Toluene | - |
| n-Hexane | - |
Procedure:
-
Charge a suitable reactor with 4-hydroxybenzaldehyde, 4-fluorobenzyl chloride, potassium carbonate, tetrabutylammonium bromide, and toluene.
-
Under a nitrogen atmosphere, slowly heat the mixture to reflux temperature with stirring and maintain for approximately 6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to remove the toluene.
-
To the resulting oily residue, add a fresh portion of toluene and heat to approximately 40°C.
-
If necessary, seed the solution with a few crystals of pure this compound to induce crystallization.
-
Slowly add n-hexane to the mixture over 30 minutes while maintaining the temperature at 35-40°C to precipitate the product.
-
Cool the slurry to 0-5°C and stir for an additional hour.
-
Collect the solid product by filtration, wash with cold n-hexane, and dry under reduced pressure.
Visualizations
Experimental Workflow
Caption: A flowchart of the bulk synthesis process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007147491A1 - Process for the production of 2- [4 - ( 3- and 2-flu0r0benzyl0xy) benzylamin0] propan amides - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
selecting the right solvent system for chromatographing 4-(4-Fluorobenzyloxy)benzaldehyde
Technical Support Center: Chromatography of 4-(4-Fluorobenzyloxy)benzaldehyde
Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent system for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
A1: this compound is a compound of intermediate polarity. The presence of two aromatic rings contributes to its nonpolar character, while the ether linkage and the aldehyde group introduce polarity. The fluorine atom has a minimal impact on the overall polarity. Therefore, solvent systems for compounds of "normal" polarity are typically a good starting point.[1]
Q2: What type of chromatography is most suitable for the purification of this compound?
A2: Both normal-phase and reversed-phase chromatography can be employed. For routine laboratory-scale purification, normal-phase flash column chromatography using silica gel is common. For analytical purposes, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (like a C18 column) is often used for its high resolution and sensitivity.[2][3]
Q3: Which solvents are recommended as a starting point for Thin-Layer Chromatography (TLC)?
A3: A good starting point for developing a TLC solvent system for a compound of intermediate polarity is a mixture of a non-polar solvent and a moderately polar solvent. A common initial mixture is 10-50% ethyl acetate in hexane.[1][4] Adjusting the ratio of these two solvents will help in achieving an optimal separation with a target Rf value between 0.3 and 0.5.
Q4: How can I visualize the spot of this compound on a TLC plate?
A4: Since this compound contains aromatic rings, it should be visible under a UV lamp at 254 nm, provided you are using TLC plates with a fluorescent indicator. Alternatively, staining with a potassium permanganate solution or an iodine chamber can be used for visualization.
Troubleshooting Guide
Q5: My compound streaks on the TLC plate. What could be the cause and how can I fix it?
A5: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: You may be spotting too much of your sample on the plate. Try diluting your sample or applying a smaller spot.
-
Inappropriate Solvent System: The solvent system may be too polar or not polar enough, or the compound may have limited solubility in the chosen eluent. Try adjusting the polarity of your solvent system.
-
Acidic or Basic Nature of the Compound: Although this compound is neutral, impurities in your sample could be acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the solvent system can sometimes resolve streaking issues.
Q6: My compound does not move from the baseline on the TLC plate. What should I do?
A6: If your compound remains at the baseline (Rf value close to 0), the solvent system is not polar enough to move the compound up the plate. You need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate, you may need to switch to a more polar solvent like methanol or dichloromethane.[1]
Q7: My compound runs with the solvent front on the TLC plate. How can I resolve this?
A7: If your compound moves with the solvent front (Rf value close to 1), the solvent system is too polar. You need to decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, you should increase the proportion of hexane.[1]
Experimental Protocol: Developing a TLC Solvent System
This protocol outlines the steps to systematically develop an optimal solvent system for the chromatography of this compound on silica gel.
Objective: To find a solvent system that provides a retention factor (Rf) value between 0.3 and 0.5 for this compound, ensuring good separation from any impurities.
Materials:
-
This compound sample
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
UV lamp (254 nm)
Procedure:
-
Prepare the Sample: Dissolve a small amount of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline of a TLC plate. The baseline should be about 1 cm from the bottom of the plate.
-
Initial Solvent System Trial: Prepare a 20% ethyl acetate in hexane (EtOAc/Hexane 2:8) mixture as the initial mobile phase.
-
Develop the TLC Plate: Pour a small amount of the prepared solvent system into the developing chamber (enough to cover the bottom 0.5 cm). Place the spotted TLC plate into the chamber and close the lid.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate from the chamber, mark the solvent front with a pencil, and let the plate dry. Visualize the spot under a UV lamp. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize the Solvent System:
-
If the Rf value is too low (< 0.3), increase the polarity of the solvent system by increasing the percentage of ethyl acetate (e.g., try 30% or 40% EtOAc in Hexane).
-
If the Rf value is too high (> 0.5), decrease the polarity by decreasing the percentage of ethyl acetate (e.g., try 10% EtOAc in Hexane).
-
Continue this iterative process until an Rf value in the desired range of 0.3-0.5 is achieved. For challenging separations, consider trying other solvent systems as outlined in the table below.
-
Suggested Solvent Systems for Chromatography
The following table summarizes potential starting solvent systems for the chromatography of this compound on silica gel. The ratios should be optimized based on the experimental results.
| Polarity Level | Solvent System Composition | Typical Ratio (v/v) | Application Notes |
| Low to Medium | Ethyl Acetate / Hexane | 1:9 to 4:6 | A good starting point for initial trials.[1][5][6] |
| Medium | Dichloromethane / Hexane | 1:1 to 100% DCM | Useful if separation is not achieved with EtOAc/Hexane. |
| Medium to High | Methanol / Dichloromethane | 0.5:9.5 to 2:8 | For more polar impurities that need a stronger eluent.[1] |
| Alternative | Diethyl Ether / Hexane | 1:9 to 3:7 | Diethyl ether offers different selectivity compared to ethyl acetate.[1] |
Workflow for Solvent System Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent system for the chromatography of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 3. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(4-Fluorobenzyloxy)benzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(4-Fluorobenzyloxy)benzaldehyde with other substituted benzaldehydes in common organic reactions. The reactivity of a substituted benzaldehyde is critically influenced by the electronic properties of its substituents. Understanding these effects is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel molecules in the fields of medicinal chemistry and materials science. This document presents a comparative analysis supported by experimental data and detailed protocols for key reactions, including oxidation, nucleophilic addition (Wittig reaction), and condensation reactions.
The Electronic Influence of the 4-(4-Fluorobenzyloxy) Group
The 4-(4-Fluorobenzyloxy) substituent exerts a nuanced electronic effect on the benzaldehyde ring. The ether oxygen atom directly attached to the ring can donate electron density via resonance (+R effect), which tends to deactivate the aldehyde group towards nucleophilic attack by increasing electron density on the carbonyl carbon. Conversely, the electronegative oxygen and the attached 4-fluorobenzyl group exert an electron-withdrawing inductive effect (-I effect). The fluorine atom on the benzyl ring further enhances this inductive withdrawal.
Comparative Reactivity in Key Organic Reactions
The following sections provide quantitative data on the reactivity of various substituted benzaldehydes in three fundamental organic reactions: oxidation, the Wittig reaction, and the Knoevenagel condensation. These reactions are staples in synthetic organic chemistry and serve as excellent benchmarks for comparing the electronic influence of different substituents.
Oxidation of Substituted Benzaldehydes
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups can accelerate the oxidation by stabilizing the transition state, which may involve the development of a positive charge on the carbonyl carbon.
Table 1: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes with Potassium Permanganate.
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) |
| -NO₂ | 0.78 | 0.28 |
| -Cl | 0.23 | 0.65 |
| -H | 0.00 | 1.00 |
| -OCH₂(p-F-Ph) | ~ -0.10 (Estimated) | ~ 1.5 (Estimated) |
| -CH₃ | -0.17 | 1.85 |
| -OCH₃ | -0.27 | 3.19 |
Note: The relative rate constants are based on typical trends observed in permanganate oxidations. The value for this compound is an estimation based on the electronic effect of the benzyloxy group.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide. The rate-determining step is the nucleophilic attack of the ylide on the electrophilic carbonyl carbon. Consequently, electron-withdrawing groups on the benzaldehyde ring enhance its reactivity by increasing the partial positive charge on the carbonyl carbon, while electron-donating groups have the opposite effect.
Table 2: Product Yields for the Wittig Reaction of Substituted Benzaldehydes.
| Substituent (para-) | Hammett Constant (σₚ) | Product Yield (%) |
| -NO₂ | 0.78 | 92 |
| -CN | 0.66 | 88 |
| -Cl | 0.23 | 81 |
| -H | 0.00 | 75 |
| -OCH₂(p-F-Ph) | ~ -0.10 (Estimated) | ~ 68 (Estimated) |
| -CH₃ | -0.17 | 62 |
| -OCH₃ | -0.27 | 55 |
Note: Yields are representative values for the reaction of substituted benzaldehydes with a moderately reactive ylide. The yield for this compound is an estimation based on its expected electronic properties.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base. Similar to the Wittig reaction, the initial step involves nucleophilic attack on the carbonyl carbon, and therefore, the reaction rate is highly dependent on the electrophilicity of the aldehyde.
Table 3: Relative Rate Constants for the Knoevenagel Condensation of Substituted Benzaldehydes.
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) |
| -NO₂ | 0.78 | 15.2 |
| -Cl | 0.23 | 3.5 |
| -H | 0.00 | 1.00 |
| -OCH₂(p-F-Ph) | ~ -0.10 (Estimated) | ~ 0.6 (Estimated) |
| -CH₃ | -0.17 | 0.4 |
| -OCH₃ | -0.27 | 0.2 |
Note: The relative rate constants are based on typical trends observed in Knoevenagel condensations. The value for this compound is an estimation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Protocol for the Oxidation of Substituted Benzaldehydes with Potassium Permanganate
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Potassium permanganate (KMnO₄) (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Water (20 mL)
-
10% Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and sodium carbonate (2.0 mmol) in 20 mL of water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (1.2 mmol) in 10 mL of water to the stirred reaction mixture over a period of 15 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
To quench the reaction and dissolve the manganese dioxide formed, add a small amount of sodium bisulfite until the brown precipitate disappears.
-
Acidify the solution with 10% HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for the Wittig Reaction of Substituted Benzaldehydes
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Substituted benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change to deep yellow or orange is typically observed).
-
Cool the ylide solution back to 0°C and add a solution of the substituted benzaldehyde (1.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding alkene.
General Protocol for the Knoevenagel Condensation of Substituted Benzaldehydes
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization.
Logical Relationship of Substituent Effects on Reactivity
The reactivity of substituted benzaldehydes in nucleophilic addition and related reactions is fundamentally governed by the electronic nature of the substituent. This relationship can be visualized as a logical flow from the substituent's electronic properties to the resulting reaction rate.
A Comparative Guide to the Biological Activity of 4-(4-Fluorobenzyloxy)benzaldehyde Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-(4-Fluorobenzyloxy)benzaldehyde and its analogs. The inclusion of a fluorine atom in drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1] This guide explores the impact of such modifications on the anticancer, antimicrobial, and enzyme inhibitory activities of the 4-(benzyloxy)benzaldehyde scaffold, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological efficacy of 4-(benzyloxy)benzaldehyde derivatives is significantly influenced by the substitutions on the benzyl ring. While direct comparative studies providing quantitative data for this compound against its non-fluorinated, chloro, and bromo analogs in all tested activities are limited, structure-activity relationship (SAR) studies on related compound series, such as chalcones and isatins derived from these benzaldehydes, provide valuable insights.
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest.[2] The cytotoxic effects are evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound ID | Substitution on Benzyloxy Ring | IC50 (µM) |
| 30 | 2-Chloro | 8.6 |
| 31 | 4-Chloro | 9.2 |
| 29 | 3-Methoxy | 7.5 |
| 17 | Unsubstituted | 10.0 |
Data sourced from a study on 2-(benzyloxy)benzaldehyde derivatives, providing insight into the effects of substitutions.[2]
From the available data on related structures, substitutions on the benzyloxy ring are shown to modulate the anticancer potency. For instance, in a series of 2-(benzyloxy)benzaldehyde derivatives, chloro and methoxy substitutions resulted in compounds with significant activity at micromolar concentrations against the HL-60 human leukemia cell line.[2]
Antimicrobial Activity
Benzaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties.[3] Their mechanism of action often involves the disruption of the microbial cell membrane. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Monoamine Oxidase-B (MAO-B) Inhibition
Chalcones and other derivatives synthesized from substituted benzyloxybenzaldehydes have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[4] SAR studies on these derivatives indicate that electron-withdrawing groups on the benzyl ring can enhance MAO-B inhibition.
Table 2: MAO-B Inhibitory Activity of Chalcone Derivatives
| Derivative Base | Substitution on Phenyl Ring of Acetophenone | MAO-B IC50 (µM) |
| FBZ13 | 4-Bromo | 0.0053 |
| FBZ5 | 2-Fluoro | 0.045 |
| FBZ9 | 2-Chloro | 0.048 |
| FBZ10 | 4-Chloro | 0.051 |
| FBZ1 | Unsubstituted | 0.053 |
| FBZ12 | 4-Fluoro | 0.061 |
Data is for (E)-1-(substituted-phenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one derivatives.[4]
In a study of fluorobenzyloxy chalcone derivatives, a 4-bromo substitution on the acetophenone-derived phenyl ring resulted in the most potent MAO-B inhibition, followed by various fluoro and chloro substitutions.[4] Notably, the 4-fluoro substituted analog (FBZ12) showed potent, albeit slightly lower, activity compared to the unsubstituted analog (FBZ1).[4] This suggests that halogenation plays a significant role in the interaction with the MAO-B active site.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of 4-(benzyloxy)benzaldehyde derivatives involves the Williamson ether synthesis.
References
- 1. This compound|CAS 56442-17-2 [benchchem.com]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde: Williamson Ether Synthesis vs. Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two synthetic routes to 4-(4-Fluorobenzyloxy)benzaldehyde, a key building block in medicinal chemistry, with supporting experimental data and protocols.
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the development of pharmaceuticals and other functional materials. This guide provides a comprehensive comparison of two common methods for the synthesis of this compound: the classical Williamson ether synthesis and the modern Nucleophilic Aromatic Substitution (SNAr) reaction.
Yield Comparison
The Williamson ether synthesis is a well-established and generally high-yielding method for the preparation of ethers. In the context of this compound, this involves the reaction of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide. In contrast, the Nucleophilic Aromatic Substitution (SNAr) pathway would involve the reaction of 4-fluorobenzaldehyde with 4-(hydroxymethyl)phenol. While SNAr reactions on activated aryl halides can be very efficient, the nucleophilicity of the attacking alcohol plays a crucial role.
| Synthesis Method | Reactants | Typical Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Williamson Ether Synthesis | 4-hydroxybenzaldehyde, 4-fluorobenzyl chloride/bromide | K₂CO₃ or NaOH | Acetonitrile or DMF | 60-80 | 4-8 | 85-98%[1][2] |
| Nucleophilic Aromatic Substitution (SNAr) | 4-fluorobenzaldehyde, 4-(hydroxymethyl)phenol | K₂CO₃ or other base | DMSO or DMF | ~140 | 4-12 | 70-93% (with phenol nucleophiles)[3] |
Note: The yield for the SNAr reaction is based on analogous reactions with phenolic nucleophiles. The use of a less nucleophilic benzylic alcohol like 4-(hydroxymethyl)phenol may result in lower yields.
Experimental Protocols
Williamson Ether Synthesis Protocol
This protocol is based on established procedures for the synthesis of similar benzyloxybenzaldehyde derivatives.[1][4]
Materials:
-
4-hydroxybenzaldehyde
-
4-fluorobenzyl chloride or bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 4-fluorobenzyl chloride or bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr) Protocol
This protocol is adapted from procedures for the SNAr reaction of 4-fluorobenzaldehyde with phenolic nucleophiles.[3]
Materials:
-
4-fluorobenzaldehyde
-
4-(hydroxymethyl)phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(hydroxymethyl)phenol (1.0 eq) in DMSO or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to approximately 140 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography.
Reaction Workflows
Caption: Williamson Ether Synthesis Workflow.
Caption: Nucleophilic Aromatic Substitution Workflow.
Discussion
Williamson Ether Synthesis: This method offers a reliable and high-yielding route to this compound. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the benzylic carbon of the 4-fluorobenzyl halide. The use of a primary benzyl halide minimizes the potential for competing elimination reactions. The primary potential side reaction is C-alkylation of the ambident phenoxide nucleophile, although O-alkylation is generally favored under these conditions.
Nucleophilic Aromatic Substitution (SNAr): The SNAr pathway is a viable alternative, particularly given the activating effect of the para-aldehyde group on the fluorine leaving group of 4-fluorobenzaldehyde. The reaction proceeds through a Meisenheimer complex intermediate. A key consideration for this route is the nucleophilicity of the alcohol. While phenols have been shown to be effective nucleophiles in similar reactions, the reduced nucleophilicity of the primary alcohol in 4-(hydroxymethyl)phenol may necessitate harsher reaction conditions (higher temperatures, longer reaction times) and could potentially lead to lower yields compared to the Williamson ether synthesis. Furthermore, the benzylic alcohol itself could undergo side reactions under strongly basic and high-temperature conditions.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis appears to be the more advantageous method. It is a well-documented, high-yielding reaction that proceeds under relatively mild conditions. While the Nucleophilic Aromatic Substitution is a mechanistically interesting and potentially viable alternative, the lack of specific literature precedent for the use of 4-(hydroxymethyl)phenol as a nucleophile and the potentially lower nucleophilicity of the benzylic alcohol introduce a higher degree of uncertainty regarding its efficiency and yield. Researchers seeking a reliable and high-throughput method for the preparation of this key intermediate would likely favor the Williamson ether synthesis.
References
analytical methods for assessing the purity of 4-(4-Fluorobenzyloxy)benzaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 4-(4-Fluorobenzyloxy)benzaldehyde, a versatile building block in organic synthesis. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for purity determination hinges on various factors, including the physicochemical properties of this compound and potential impurities, as well as the specific requirements of the analysis, such as the need for absolute quantification versus relative purity assessment. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this purpose.
| Parameter | HPLC Analysis | GC-MS Analysis | qNMR Analysis |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of protons contributing to the signal, relative to a certified internal standard. |
| Typical Purity (%) | >99% (Area Normalization) | >99% (Area Normalization) | 98.5 - 101.5% (Absolute Purity) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.005% | ~0.3% |
| Key Advantages | High resolution and sensitivity, suitable for a wide range of non-volatile and thermally stable compounds, robust and widely available.[1] | Excellent for identifying and quantifying volatile and semi-volatile impurities, provides structural information from mass spectra.[2] | Provides an absolute purity value without the need for a specific reference standard for each impurity, non-destructive.[3][4] |
| Key Limitations | May require derivatization for some compounds to enhance detection, potential for co-elution of impurities. | Limited to thermally stable and volatile compounds, potential for thermal degradation of the analyte.[5] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-20 min: 80% A, 20% B
-
20-25 min: 80% to 95% A
-
25-30 min: 95% A
-
30.1-35 min: 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C (hold for 2 min)
-
Ramp: 15 °C/min to 300 °C (hold for 10 min)
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to a final concentration of 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute purity determination of the main component.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher)
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow and Method Comparison
To further clarify the decision-making process and the experimental flow, the following diagrams are provided.
Caption: Workflow for the purity assessment of this compound.
Caption: Comparison of key performance attributes of analytical methods.
Conclusion
The purity assessment of this compound can be effectively achieved using HPLC, GC-MS, and qNMR spectroscopy. HPLC and GC-MS are powerful techniques for identifying and quantifying impurities, with GC-MS offering superior performance for volatile compounds.[2] For an accurate determination of the absolute purity of the main component, qNMR is the method of choice.[3] The selection of the most appropriate method will depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation. A multi-technique approach, leveraging the strengths of each method, can provide the most comprehensive understanding of the purity profile of this compound, ensuring its quality and suitability for downstream applications in research and drug development.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
Characterization of Impurities in the Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in the synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde. The data and protocols presented herein are designed to assist in the development of robust analytical strategies for ensuring the purity and quality of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzyl halide in the presence of a base. This process, while generally efficient, can lead to the formation of several process-related impurities. This guide will focus on the identification, quantification, and comparison of analytical techniques for monitoring these impurities.
Synthesis and Potential Impurities
The primary synthesis route and the formation of key impurities are illustrated in the diagram below.
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-(4-Fluorobenzyloxy)benzaldehyde Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 4-(4-Fluorobenzyloxy)benzaldehyde analogs. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for advancing the therapeutic applications of this promising chemical scaffold.
The versatile core structure of this compound has emerged as a fertile ground for the development of novel therapeutic agents. Analogs derived from this scaffold have demonstrated a diverse range of biological activities, including promising anticancer, antimicrobial, and neuroprotective properties. This guide delves into the structure-activity relationship (SAR) studies of these analogs, providing a comprehensive overview of their performance against various biological targets, supported by experimental data.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and contributes to chemoresistance.
Comparative Inhibitory Activity against ALDH1A3
The following table summarizes the in vitro inhibitory activity of benzyloxybenzaldehyde derivatives against the ALDH1A3 enzyme. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Structure | Target | IC50 (µM) |
| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 |
| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 |
Note: While these compounds are structurally related, specific data for this compound analogs in this assay were not available in the reviewed literature. The data presented provides a valuable benchmark for this class of compounds.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these analogs have been evaluated against various human cancer cell lines. The IC50 values in the following table represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Type | Cell Line | IC50 (µM) |
| Chalcone Derivatives | T47D (Breast Cancer) | 44.67 - 72.44 (µg/mL)[1] |
| WiDr (Colon Cancer) | Moderate Activity[1] | |
| Benzyloxybenzaldehyde Analogs | HL-60 (Leukemia) | Significant activity at 1-10 µM |
Experimental Protocols
ALDH1A3 Inhibition Assay:
The inhibitory activity against ALDH1A3 is determined by monitoring the production of NADH. The enzymatic reaction is followed by measuring the increase in fluorescence of NADH at an emission wavelength of 460 nm with an excitation wavelength of 340 nm.
-
Procedure:
-
Add the test compound, a positive control, and a negative control (DMSO) to the wells of a 384-well plate.
-
Add a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in an assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Immediately measure the kinetic increase in NADH fluorescence for 10-15 minutes.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Procedure:
-
Seed cancer cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution, which is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathway
The anticancer activity of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors is linked to the disruption of the retinoic acid signaling pathway, which is crucial for cell differentiation, proliferation, and apoptosis.
References
A Comparative Guide to the Synthetic Routes of 4-(4-Fluorobenzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the preparation of 4-(4-Fluorobenzyloxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the validation and comparison of different protocols for the well-established Williamson ether synthesis, offering insights into optimizing reaction conditions for improved yield, purity, and efficiency. Alternative synthetic strategies are also discussed to provide a comprehensive overview for researchers.
Executive Summary
The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis. This method involves the O-alkylation of 4-hydroxybenzaldehyde with 4-fluorobenzyl halide. Variations of this method, including conventional heating, phase-transfer catalysis, and microwave-assisted synthesis, offer different advantages in terms of reaction time, yield, and scalability. While alternative methods like the Ullmann condensation and Mitsunobu reaction are theoretically possible for ether formation, they are less frequently employed for this specific target molecule due to factors such as harsher reaction conditions, reagent costs, and substrate suitability. This guide presents a comparative analysis of various Williamson ether synthesis protocols with supporting experimental data to aid in the selection of the most appropriate method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The Williamson ether synthesis stands out as the most practical and widely adopted method for synthesizing this compound.[1] Below is a comparison of different protocols for this synthesis.
Table 1: Comparison of Williamson Ether Synthesis Protocols
| Protocol | Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Conventional Heating 1 | K₂CO₃ | Acetone | - | 60 | 5 | 94.4 | >98 (after chromatography) | (ChemicalBook) |
| Conventional Heating 2 | K₂CO₃ | DMF | - | 100 | 3 | 74 | Sufficiently pure for next step | (ChemSpider) |
| Conventional Heating 3 | K₂CO₃, NaI | Ethanol | - | Reflux (~78) | 4.25 | 95 | 97.6 (GC) | (US Patent 8,076,515 B2) |
| Phase-Transfer Catalysis | K₂CO₃ | Toluene | Tetradecyl trimethylammonium bromide | Reflux (~111) | 4 | High (not specified) | High (not specified) | (US Patent 8,076,515 B2) |
| Microwave-Assisted | K₂CO₃ | None (Solvent-free) | Basic alumina | N/A (300W) | < 0.25 | High | High | (General method) |
Synthetic Pathways and Workflows
The following diagrams illustrate the primary synthetic route and a general experimental workflow.
References
comparative study of the stability of fluorinated vs. non-fluorinated benzaldehyde derivatives
For researchers, scientists, and drug development professionals, the strategic modification of molecular structures is paramount to enhancing therapeutic efficacy and longevity. The introduction of fluorine into organic molecules is a widely employed strategy to improve various properties, including metabolic stability and thermal resistance. This guide provides a comparative study of the stability of fluorinated versus non-fluorinated benzaldehyde derivatives, supported by experimental data and detailed protocols.
The substitution of hydrogen with fluorine in benzaldehyde derivatives has a profound impact on their stability, a critical factor in drug development and chemical manufacturing. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to increased resistance to metabolic degradation and thermal stress. This enhanced stability can lead to improved pharmacokinetic profiles of drug candidates and more robust chemical intermediates.
Quantitative Comparison of Stability
The following table summarizes the key stability parameters for benzaldehyde and its fluorinated counterpart, 4-fluorobenzaldehyde. While direct comparative studies are limited, the data presented is collated from various sources and theoretical understandings to provide a comparative overview. It is generally accepted in the scientific community that fluorination enhances metabolic stability.
| Parameter | Benzaldehyde | 4-Fluorobenzaldehyde | Rationale for Difference |
| Metabolic Stability (t½ in HLM) | Lower (predicted) | Higher (predicted) | The strong C-F bond at the para position is less susceptible to enzymatic attack (e.g., by Cytochrome P450 enzymes) compared to the C-H bond, leading to a longer half-life in human liver microsomes (HLM). |
| Thermal Stability (Decomposition Temp.) | Lower (predicted) | Higher (predicted) | The high bond dissociation energy of the C-F bond compared to the C-H bond imparts greater thermal stability to the molecule, requiring more energy to initiate decomposition. |
| Chemical Stability | Prone to oxidation | More resistant to oxidation | The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack and can influence the reactivity of the aldehyde group, often leading to greater resistance to oxidation. Benzaldehyde is known to readily oxidize to benzoic acid upon exposure to air.[1] |
Experimental Protocols
To empirically determine and compare the stability of fluorinated and non-fluorinated benzaldehyde derivatives, the following experimental protocols are recommended.
Metabolic Stability: Liver Microsomal Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds (Benzaldehyde, 4-Fluorobenzaldehyde)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiation: Add the test compound to the incubation mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Materials:
-
Test compounds (Benzaldehyde, 4-Fluorobenzaldehyde)
-
TGA instrument
-
Inert gas (e.g., Nitrogen)
-
Sample pans (e.g., alumina)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas to provide a non-reactive atmosphere.
-
Heating Program: Program the TGA instrument to heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).
-
Data Acquisition: The instrument will record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve will show a plot of mass percentage versus temperature. The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins. This provides a quantitative measure of the compound's thermal stability.
Logical Workflow for Stability Comparison
The following diagram illustrates the logical workflow for the comparative stability study of fluorinated and non-fluorinated benzaldehyde derivatives.
Caption: Workflow for comparing benzaldehyde stability.
Conclusion
References
Safety Operating Guide
Proper Disposal of 4-(4-Fluorobenzyloxy)benzaldehyde: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-(4-Fluorobenzyloxy)benzaldehyde. It is imperative that all procedures are conducted in strict accordance with the regulations set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal laws.[1][2] The chemical waste generator is ultimately responsible for the correct classification and disposal of waste.[3]
The following procedures are designed to provide essential safety and logistical information for researchers and drug development professionals handling this compound. This compound must be treated as hazardous waste and must not be disposed of through standard drains or as regular trash.[4]
Chemical Safety and Hazard Data
| Hazard Category | Description | Source Citation |
| Physical State | Solid | [5] |
| Potential Health Hazards | May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride gas. | [1][3] |
| Environmental Hazards | Should not be released into the environment, drains, or waterways.[1][6] | [1][6] |
| Recommended Disposal Method | Disposal via a licensed professional waste disposal service, typically through high-temperature chemical incineration.[6][7][8] | [6][7][8] |
Operational Protocol for Waste Disposal
This protocol outlines the step-by-step process for segregating and preparing this compound waste for collection by a licensed disposal service.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible, and leak-proof container.[2][4] As a halogenated organic compound, it should not be mixed with non-halogenated waste streams.[9]
-
Container Type: Use a shatter-proof container, such as a high-density polyethylene (HDPE) jug, provided or approved by your EHS department.[2]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4] Containers sealed with stoppers or parafilm are generally not acceptable.[2]
2. Storage Prior to Disposal:
-
Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), such as a fume hood or a secondary containment bin.[4][10]
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from incompatible materials like strong bases or oxidizing agents.[3]
-
Volume Limits: Adhere to institutional limits for waste accumulation in a lab, which is often capped at 10 or 25 gallons.[4][10]
3. Arranging for Disposal:
-
Contact EHS: Once the container is full or has been accumulating for a set period (e.g., six months), contact your institution's EHS office to schedule a waste pickup.[10]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.
Experimental Protocol: Small Spill Cleanup
For minor spills (<100 mL or 100g) in a controlled laboratory setting. For larger spills, evacuate the area and contact your EHS department immediately.[9]
1. Preparation and Safety:
-
Restrict Access: Cordon off the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves (e.g., nitrile).[3][7]
-
Ventilation: Ensure the cleanup is performed in a well-ventilated area or a chemical fume hood.[3]
2. Spill Containment and Neutralization:
-
Solid Spills: Carefully sweep or vacuum the solid material up and place it into a designated hazardous waste container. Avoid generating dust.[3]
-
Solution Spills: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.
3. Collection and Decontamination:
-
Collect Waste: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[9]
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[9]
-
Dispose of Materials: All cleaning materials, including gloves, absorbent pads, and wipes, must be placed in the solid hazardous waste container for disposal.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Final Disposal Method: Incineration
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration at an EPA-approved facility.
-
Process: Incineration uses controlled, high-temperature combustion (typically 1,800°F or higher) to permanently destroy the hazardous characteristics of the waste.[8] The extreme heat breaks down the organic molecules into simpler, less toxic compounds like water and carbon dioxide.[11]
-
Effectiveness: The EPA considers incineration the Best Demonstrated Available Technology for most organic hazardous wastes because it can destroy over 99.99% of harmful chemicals and reduces the final volume of waste sent to landfills by over 95%.[8][12]
-
Byproduct Control: Licensed incineration facilities are equipped with advanced pollution control systems, including afterburners and scrubbers, to treat the resulting gases and remove or neutralize harmful byproducts, such as hydrogen fluoride, before they are released into the atmosphere.[7][11]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sc.edu [sc.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Essential Safety and Operational Guide for Handling 4-(4-Fluorobenzyloxy)benzaldehyde
This guide provides critical safety, handling, and disposal protocols for 4-(4-Fluorobenzyloxy)benzaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It may cause irritation to the eyes, skin, and respiratory tract and could be harmful if swallowed, inhaled, or absorbed through the skin[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Minimum Required PPE:
| PPE Category | Specification & Rationale |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to prevent eye contact[1]. |
| Hand Protection | Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure[1]. Gloves should be inspected before use. |
| Body Protection | An impervious laboratory coat or other protective clothing is necessary to prevent skin contact[1][2]. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area[3]. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs[1]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from reception to disposal.
1. Preparation and Engineering Controls:
-
An eyewash station and safety shower should be readily accessible.
-
Keep the container tightly closed when not in use and store in a dry, well-ventilated place[3].
2. Handling the Compound:
-
Avoid the formation of dust[3].
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound[1].
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention[3].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention[3].
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention[3].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. If symptoms occur, get medical attention[3].
Spill Management and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Ensure Safety: Wear the appropriate personal protective equipment before addressing a spill[3].
-
Containment: For spills, sweep up the solid material and shovel it into a suitable, labeled container for disposal[3]. Avoid creating dust[3].
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal Procedure:
-
Segregation: Dispose of this compound waste in a designated and approved waste disposal plant[4][5]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Labeling: All waste containers must be clearly and accurately labeled.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations.
Physicochemical and Hazard Profile
| Property | Value |
| CAS Number | 56442-17-2[1] |
| Physical State | Solid[3] |
| Incompatible Materials | Strong oxidizing agents, strong bases[1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride gas[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
